molecular formula C13H11NO2 B1272663 4'-Aminobiphenyl-3-carboxylic acid CAS No. 85096-04-4

4'-Aminobiphenyl-3-carboxylic acid

Cat. No.: B1272663
CAS No.: 85096-04-4
M. Wt: 213.23 g/mol
InChI Key: AZMVFOPKHNNXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Aminobiphenyl-3-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-aminophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMVFOPKHNNXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378216
Record name 4'-aminobiphenyl-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85096-04-4
Record name 4'-aminobiphenyl-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85096-04-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4'-Aminobiphenyl-3-carboxylic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Biphenyl derivatives are a cornerstone in modern medicinal chemistry, serving as foundational scaffolds for a wide array of therapeutic agents.[1] Their structural rigidity and synthetic versatility allow for precise modulation of pharmacological activity. Among these, 4'-Aminobiphenyl-3-carboxylic acid represents a particularly valuable building block. This bifunctional molecule, featuring a nucleophilic aromatic amine and a versatile carboxylic acid group, offers multiple avenues for chemical elaboration.

This guide provides an in-depth analysis of the core chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and application for researchers, scientists, and drug development professionals.

Core Chemical Identity

Nomenclature and Identifiers

A clear and unambiguous identification of a chemical entity is paramount for regulatory compliance and scientific communication.

IdentifierValue
IUPAC Name 3-(4-aminophenyl)benzoic acid
Common Name This compound
CAS Number 85096-04-4
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
InChIKey AZMVFOPKHNNXDO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N
Chemical Structure

The structure of this compound consists of two phenyl rings linked by a single bond. One ring is substituted with a carboxylic acid group at the meta-position (position 3), while the other ring bears an amino group at the para-position (position 4'). This arrangement provides distinct reactive sites on each ring.

2D Structure of this compoundFigure 1. 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties is critical for designing purification strategies, ensuring material quality, and confirming structural integrity.

Quantitative Physicochemical Data

The following table summarizes key computed and experimental properties. These values are essential for predicting the compound's behavior in various solvent systems and its potential for oral bioavailability, as estimated by Lipinski's Rule of Five criteria (Molecular Weight < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).

PropertyValueSource
XLogP3 3PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 2PubChem[2]
Topological Polar Surface Area 63.3 ŲPubChem[2]
Spectroscopic Analysis

Spectroscopic data provides a fingerprint for the molecule, allowing for unambiguous identification and characterization.

2.2.1 Infrared (IR) Spectroscopy

The IR spectrum of this molecule is characterized by several key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the 3300-2500 cm⁻¹ region, often centered around 3000 cm⁻¹. This significant broadening is a hallmark of the hydrogen-bonded dimers formed between carboxylic acid molecules.

  • N-H Stretch (Amine): Two sharp to medium peaks are anticipated in the 3500-3300 cm⁻¹ region, characteristic of a primary aromatic amine.

  • C-H Stretch (Aromatic): Sharp peaks will appear just above 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1760-1690 cm⁻¹. Conjugation with the aromatic ring typically shifts this peak to the lower end of the range.

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton.

    • Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the range of 6.5-8.5 ppm. Protons on the aniline ring (ortho to the -NH₂) will be the most upfield (shielded), while the proton ortho to the carboxylic acid group will be the most downfield (deshielded).[3]

    • Amine Protons (-NH₂): A broad singlet is typically observed, the chemical shift of which can vary depending on the solvent and concentration.

    • Carboxylic Acid Proton (-COOH): A very broad singlet will appear far downfield, typically above 10 ppm.[4]

  • ¹³C NMR: The carbon spectrum provides information on the carbon framework.

    • Carbonyl Carbon (C=O): The signal for the carboxylic acid carbonyl is expected in the 160-180 ppm range.[5]

    • Aromatic Carbons (Ar-C): A series of signals between 115-150 ppm is anticipated. The carbon attached to the amine group will be shifted upfield, while the carbon attached to the carboxylic acid will be shifted downfield.[5]

2.2.3 Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (213.23). A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da), which would result in a significant peak at m/z 168.

Synthesis and Reactivity

Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The most robust and widely adopted method for constructing the biphenyl scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This approach offers high yields, excellent functional group tolerance, and readily available starting materials. A logical and field-proven synthetic route involves coupling a protected aminophenylboronic acid with a halobenzoic acid ester, followed by deprotection and hydrolysis.

The choice of a boronic acid ester for the amine-containing ring and a methyl or ethyl ester for the carboxylic acid-containing ring is a strategic decision. This protects both reactive functional groups from participating in side reactions during the palladium-catalyzed coupling step, ensuring a clean and efficient transformation.

G cluster_0 Starting Materials A 3-Bromobenzoic acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (4-Aminophenylboronic acid pinacol ester) B->C D Intermediate: 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid C->D E Workup & Purification (Extraction, Chromatography) D->E F Final Product: This compound E->F

A generalized workflow for the synthesis of the target compound.
Chemical Reactivity

The bifunctional nature of this compound provides two distinct handles for chemical modification, making it a highly versatile intermediate.

  • Reactions of the Amino Group: The primary aromatic amine is a potent nucleophile and can undergo a variety of transformations.

    • Amide Formation: Acylation with acid chlorides or anhydrides readily forms amides, a common linkage in pharmaceuticals.[8]

    • Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) forms a stable diazonium salt.[8] This intermediate is a gateway to a vast array of functionalities via Sandmeyer-type reactions (e.g., installation of halogens, cyano, or hydroxyl groups).

  • Reactions of the Carboxylic Acid Group: The carboxylic acid can be activated or transformed into other functional groups.

    • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or using coupling agents yields the corresponding ester.

    • Amide Formation: Direct reaction with an amine is generally difficult due to acid-base neutralization.[2][9] However, using peptide coupling reagents (e.g., DCC, EDC) facilitates the formation of an amide bond, a cornerstone of peptide and peptidomimetic synthesis.[2]

    • Reduction: Strong reducing agents like LiAlH₄ will reduce the carboxylic acid to a primary alcohol.

Reactivity cluster_amine Amine Reactions cluster_acid Carboxylic Acid Reactions center 4'-Aminobiphenyl- 3-carboxylic acid amide_amine Amide Formation (R-COCl) center->amide_amine -NH₂ diazonium Diazotization (NaNO₂, HCl) center->diazonium -NH₂ ester Esterification (R-OH, H⁺) center->ester -COOH amide_acid Amide Formation (R-NH₂, DCC) center->amide_acid -COOH alcohol Reduction (LiAlH₄) center->alcohol -COOH

Key reactive pathways for the functional groups.

Application in Drug Discovery and Development

The biphenyl carboxylic acid motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][6] This structural class is known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[10]

  • Scaffold for Bioactive Molecules: this compound serves as an ideal starting point for library synthesis. The two functional groups can be independently modified to explore structure-activity relationships (SAR). For instance, the carboxylic acid can interact with basic residues in a target protein's active site, while the amine can be functionalized to extend into other pockets or to modulate physicochemical properties.

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the biphenyl carboxylic acid framework, such as Flurbiprofen and Diflunisal.[6] These drugs typically function by inhibiting cyclooxygenase (COX) enzymes.

  • Anticancer Research: The rigid biphenyl core can be used to design inhibitors of protein-protein interactions or enzyme inhibitors. For example, derivatives of biphenyl carboxylic acid have been investigated as Cdk4 inhibitors and tubulin polymerization inhibitors.[11]

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure personnel safety.

  • Hazard Identification: Based on data for analogous compounds, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). It may also cause skin and serious eye irritation.[12] Some aminobiphenyl compounds are known or suspected carcinogens.[13]

  • Precautionary Measures:

    • P264: Wash hands and any exposed skin thoroughly after handling.[12]

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

    • P405: Store locked up.[14]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from oxidizing agents.[14]

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and analysis of this compound. These should be adapted and optimized based on available laboratory equipment and specific research goals.

Protocol: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid from 3-bromobenzoic acid and 4-aminophenylboronic acid pinacol ester.

Materials:

  • 3-Bromobenzoic acid (1.0 eq)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromobenzoic acid, 4-aminophenylboronic acid pinacol ester, and potassium carbonate.

  • Catalyst Addition: Add the palladium catalyst to the flask. The use of a pre-weighed catalyst in a glovebox is recommended to minimize exposure to air.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The degassing step is crucial as oxygen can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate.

  • Workup - Acidification: Carefully acidify the aqueous layer with 1 M HCl to a pH of ~3-4. This protonates the carboxylate salt, causing the product to precipitate or move into the organic layer.

  • Workup - Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water and then with brine to remove inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

Protocol: Purity Analysis by HPLC

Objective: To determine the purity of the synthesized this compound.

Instrumentation & Conditions:

  • HPLC System: Standard analytical HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile/water).

  • Injection: Inject the sample onto the equilibrated HPLC system.

  • Analysis: Record the chromatogram. The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.

References

Sources

The Biological Activity of 4'-Aminobiphenyl-3-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of a Potent and Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitor

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the biological activity of 4'-aminobiphenyl-3-carboxylic acid, a molecule of significant interest in the field of drug discovery and development. With a primary focus on its potent and selective inhibition of Aldo-Keto Reductase 1C3 (AKR1C3), this document serves as a vital resource for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its activity, provide detailed experimental protocols, and offer insights into its potential therapeutic applications, particularly in oncology.

Introduction: The Emergence of a Targeted Therapeutic Agent

While the parent compound, 4-aminobiphenyl, is a well-documented procarcinogen, the addition of a carboxylic acid group at the 3-position of one of the phenyl rings dramatically alters its biological profile. This compound has emerged as a potent inhibitor of AKR1C3, an enzyme implicated in the progression of various cancers, most notably castration-resistant prostate cancer. This guide will illuminate the journey from a known carcinogen's derivative to a promising targeted therapeutic agent.

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, plays a crucial role in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1] Its overexpression in cancer cells, particularly in prostate tumors, contributes to hormone-driven disease progression and resistance to therapy.[1] Therefore, the development of selective AKR1C3 inhibitors represents a promising strategy for cancer treatment.

Synthesis and Physicochemical Properties

The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering a versatile and high-yielding route to biphenyl compounds.[2][3]

Table 1: Physicochemical Properties of this compound [4]

PropertyValue
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
CAS Number 85096-04-4
Appearance Solid
pKa (predicted) 4.15 ± 0.10
LogP (predicted) 2.89 ± 0.30

Biological Activity: Potent and Selective Inhibition of AKR1C3

Mechanism of Action: Insights from Structural Biology

The crystal structure of AKR1C3 in complex with this compound (PDB ID: 5QAJ) provides invaluable insights into its inhibitory mechanism. The molecule binds to the active site of the enzyme, preventing the binding of its natural substrates. Analysis of the ligand-protein interactions reveals key binding motifs that contribute to its high affinity and selectivity.

Diagram 1: Ligand Interaction Diagram of this compound in the AKR1C3 Active Site

G LIG This compound TYR55 Tyr55 LIG->TYR55 H-bond (Carboxylate) HIS117 His117 LIG->HIS117 H-bond (Carboxylate) TRP227 Trp227 LIG->TRP227 Pi-Stacking (Biphenyl) SER129 Ser129 LIG->SER129 H-bond (Amino) PHE306 Phe306 LIG->PHE306 Hydrophobic PHE311 Phe311 LIG->PHE311 Hydrophobic

A schematic representation of the key interactions between this compound and the active site residues of AKR1C3.

The carboxylic acid moiety of the inhibitor forms crucial hydrogen bonds with the catalytic residues Tyr55 and His117 in the enzyme's active site.[6] The biphenyl scaffold occupies a hydrophobic pocket, with the aminophenyl ring extending towards the solvent-exposed region. The amino group can form additional hydrogen bonds, further anchoring the inhibitor in the active site. This multi-point interaction is key to its potent inhibitory activity.

Cellular Activity and Therapeutic Potential

The inhibition of AKR1C3 by this compound has significant implications for cancer therapy. In prostate cancer cells that overexpress AKR1C3, inhibition of the enzyme can lead to a reduction in the production of androgens that fuel tumor growth.[7] Furthermore, AKR1C3 inhibitors have been shown to sensitize cancer cells to conventional chemotherapeutic agents.[8] While specific cellular data for this compound is not detailed in the provided search results, the potent enzymatic inhibition suggests it would exhibit significant activity in cellular models of AKR1C3-dependent cancers.

Experimental Protocols

To facilitate further research and validation of the biological activity of this compound, this section provides detailed, step-by-step methodologies for its synthesis and the assessment of its inhibitory activity against AKR1C3.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound. Researchers should optimize the reaction conditions for their specific laboratory setup.

Diagram 2: Synthetic Workflow for this compound

G Reactants 3-Bromobenzoic acid + 4-Aminophenylboronic acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Sources

Potential toxicological profile of 4'-Aminobiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Toxicological Profile of 4'-Aminobiphenyl-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a predictive toxicological profile for this compound based on the known hazards of its parent compound, 4-aminobiphenyl, and established principles of toxicology and chemical metabolism. No direct experimental data for this compound was publicly available at the time of writing. The information herein is intended for research and hazard assessment guidance and is not a substitute for empirical testing.

Executive Summary

This compound is a derivative of 4-aminobiphenyl (4-ABP), a well-established Group 1 human carcinogen known to cause urinary bladder cancer.[1][2] The toxicological profile of 4-ABP is intrinsically linked to its metabolic bioactivation into a reactive nitrenium ion that forms mutagenic DNA adducts.[3][4] The introduction of a carboxylic acid group onto the biphenyl structure is anticipated to significantly influence the molecule's pharmacokinetic and toxicodynamic properties. This guide synthesizes the known toxicology of 4-ABP with a predictive analysis of the carboxylic acid substituent's impact, proposing a tiered experimental strategy for a comprehensive toxicological evaluation. We hypothesize that while the primary amino group remains a structural alert for genotoxicity, the carboxylic acid moiety will likely introduce a significant detoxification pathway via glucuronidation, potentially reducing the overall carcinogenic risk compared to the parent compound. However, rigorous experimental validation is imperative.

Foundational Toxicology: The Case of 4-Aminobiphenyl (4-ABP)

Understanding the potential risks of this compound necessitates a thorough review of its parent compound, 4-ABP.

Carcinogenicity and Genotoxicity

4-ABP is classified as a "known to be a human carcinogen" by the National Toxicology Program (NTP) and is in Group 1 ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[1][2] Epidemiological studies of workers occupationally exposed to 4-ABP demonstrated a dramatically increased incidence of urinary bladder cancer.[2] Animal studies have corroborated this, inducing bladder, liver, and blood vessel tumors.[1][2]

The carcinogenicity of 4-ABP is driven by a genotoxic mechanism of action.[4] This process is initiated by metabolic activation, leading to the formation of covalent bonds with DNA, known as DNA adducts.[3] These adducts, if not repaired, can lead to mutations during DNA replication, a critical step in the initiation of cancer.

The Critical Pathway: Metabolic Bioactivation

The toxicity of 4-ABP is not inherent to the molecule itself but is a consequence of its biotransformation in the body. The process follows a well-defined pathway:

  • Phase I N-hydroxylation: The primary activation step is the oxidation of the exocyclic amino group to form N-hydroxy-4-aminobiphenyl. This reaction is primarily catalyzed by cytochrome P450 enzymes in the liver, particularly CYP1A2.[3]

  • Phase II Esterification: The resulting N-hydroxy metabolite is then further activated by Phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), which catalyze O-acetylation or O-sulfation, respectively.[3]

  • Formation of the Nitrenium Ion: These ester conjugates are unstable and spontaneously break down to form a highly electrophilic and reactive arylnitrenium ion.[3]

  • DNA Adduct Formation: This ultimate carcinogen reacts with nucleophilic sites on DNA bases, primarily forming an N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) adduct. This lesion distorts the DNA helix and is a primary cause of the mutations observed.[5]

G cluster_liver Liver (Bioactivation) cluster_target Target Tissue (e.g., Bladder Epithelium) 4-ABP 4-ABP N-hydroxy-4-ABP N-hydroxy-4-ABP 4-ABP->N-hydroxy-4-ABP CYP1A2 (N-hydroxylation) Reactive Ester Reactive Ester N-hydroxy-4-ABP->Reactive Ester NATs / SULTs (Esterification) Nitrenium Ion Nitrenium Ion Reactive Ester->Nitrenium Ion Spontaneous Cleavage DNA DNA Nitrenium Ion->DNA Nitrenium Ion->DNA DNA Adduct DNA Adduct DNA->DNA Adduct Covalent Binding

Caption: Metabolic bioactivation pathway of 4-Aminobiphenyl (4-ABP).

Predictive Analysis: The Influence of the Carboxylic Acid Moiety

The addition of a 3-carboxylic acid group to the 4'-amino-biphenyl scaffold introduces new physicochemical properties and metabolic possibilities that could profoundly alter the toxicological profile.

Physicochemical and Pharmacokinetic Alterations
  • Increased Hydrophilicity: The carboxylic acid group is highly polar and will significantly increase the water solubility of the molecule compared to 4-ABP. This generally leads to more rapid renal excretion.

  • Ionization State: At physiological pH (~7.4), the carboxylic acid group (with a pKa typically around 4-5) will be predominantly deprotonated (ionized) to its carboxylate form. This negative charge can hinder passive diffusion across cell membranes, potentially reducing bioavailability and intracellular concentrations.

  • Altered Electronic Effects: A carboxylic acid group is an electron-withdrawing group. When positioned meta on the aromatic ring, it deactivates the ring towards electrophilic substitution.[6] While this doesn't directly affect the amino group on the other ring, it could subtly alter the overall electron distribution of the biphenyl system, potentially influencing the rate of enzymatic metabolism.

Predicted Impact on Metabolism: A Tale of Two Functional Groups

The presence of two distinct functional groups—the primary amine and the carboxylic acid—creates competing metabolic pathways: the bioactivation route of the amine versus potential detoxification routes for the entire molecule, especially via the carboxylic acid.

  • Amine Group (Bioactivation): The primary aromatic amine remains a significant structural alert. It is still susceptible to CYP450-mediated N-hydroxylation, the initiating step for genotoxicity. The fundamental mechanism of toxicity associated with 4-ABP cannot be disregarded.

  • Carboxylic Acid Group (Detoxification): Xenobiotic carboxylic acids are readily metabolized by Phase II conjugation enzymes. The most prominent pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form an acyl glucuronide.[7] This process renders the molecule highly water-soluble and readily excretable in urine or bile, representing a major detoxification route.[8]

This sets up a critical metabolic competition. If glucuronidation of the carboxylic acid is rapid and efficient, the compound may be cleared from the body before significant N-hydroxylation of the amino group can occur, thereby reducing the formation of the ultimate carcinogenic species.

G cluster_activation Bioactivation Pathway (Potential) cluster_detox Detoxification Pathway (Predicted) Start This compound N-hydroxy N-hydroxy Metabolite Start->N-hydroxy CYP450 (N-oxidation) Glucuronide Acyl Glucuronide Conjugate Start->Glucuronide UGTs (Glucuronidation) Nitrenium Nitrenium Ion N-hydroxy->Nitrenium Esterification DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Excretion Rapid Excretion Glucuronide->Excretion

Caption: Competing metabolic pathways for this compound.

A Tiered Strategy for Toxicological Evaluation

Given the structural alerts and the significant uncertainties, a systematic, tiered approach to testing is required. The following strategy, grounded in OECD guidelines, provides a robust framework for assessing the potential toxicity of this compound.

Tier 1: In Vitro Genotoxicity Assessment

The primary concern is genotoxicity. A standard battery of in vitro tests is the logical starting point.

  • Bacterial Reverse Mutation Assay (Ames Test, OECD 471): This is the initial screen for mutagenic potential. It is critical to perform this assay both with and without an exogenous metabolic activation system (S9 mix) to detect mutagens that require bioactivation.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects both clastogens (agents causing chromosome breaks) and aneugens (agents causing chromosome loss).[9] It provides a more comprehensive view of chromosomal damage in mammalian cells.

  • In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay [MLA], OECD 490): This test can detect a broader spectrum of mutational events than the Ames test, including larger deletions.[10][11]

Tier 2: In Vitro Cytotoxicity Assessment

Understanding the concentration at which the compound causes general cell death is crucial for interpreting genotoxicity data and for general safety assessment.

  • Neutral Red Uptake (NRU) Assay: This is a reliable and cost-effective cytotoxicity assay that measures the uptake of neutral red dye into the lysosomes of viable cells.[12] A decrease in uptake indicates compromised cell viability and lysosomal membrane integrity.

Tier 3: In Vivo Follow-up (Contingent on In Vitro Results)

If significant and dose-dependent positive results are observed in the Tier 1 genotoxicity assays, in vivo testing may be warranted to understand if these effects translate to a whole organism.

  • Mammalian Erythrocyte Micronucleus Test (OECD 474): This is the standard in vivo follow-up to assess chromosomal damage in the bone marrow of rodents.[13][14] A positive result would be a strong indicator of in vivo genotoxicity.

  • Long-Term Carcinogenicity Bioassay (OECD 451): This is the definitive study for assessing carcinogenic potential. It involves long-term exposure of rodents to the test substance.[15] Due to its complexity, cost, and use of animals, this study is only considered if there is a strong line of evidence for genotoxicity and a compelling reason for the compound's development.

G cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: In Vivo Confirmation Start Compound: This compound Ames Ames Test (OECD 471) Mutagenicity Start->Ames Micronucleus In Vitro Micronucleus (OECD 487) Chromosomal Damage Start->Micronucleus Cytotoxicity Cytotoxicity Assay (e.g., NRU) Cell Viability Start->Cytotoxicity Decision1 Genotoxicity Observed? Ames->Decision1 Micronucleus->Decision1 InVivo_MN In Vivo Micronucleus (OECD 474) Decision1->InVivo_MN Yes Stop_Safe Low Hazard Potential (at tested doses) Decision1->Stop_Safe No Decision2 In Vivo Genotoxicity Confirmed? InVivo_MN->Decision2 Carcinogenicity Tier 3: Carcinogenicity Bioassay (OECD 451) Decision2->Carcinogenicity Compound Critical? Consider Risk/Benefit Stop_Hazard High Hazard Potential Avoid Further Development Decision2->Stop_Hazard Yes

Caption: Tiered experimental workflow for toxicological assessment.

Detailed Experimental Protocols

Protocol: Bacterial Reverse Mutation (Ames) Test (Adapted from OECD 471)
  • Strains and Preparation: Use Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions), with and without metabolic activation. Prepare overnight cultures of each strain in nutrient broth.

  • Metabolic Activation (S9 Mix): Prepare S9 mix from the livers of rats induced with Aroclor 1254. The final mix should contain S9 fraction, buffer, and cofactors (NADP, G6P). Keep on ice.

  • Dose Selection: Perform a preliminary range-finding test to determine the appropriate concentration range, looking for cytotoxicity. Select at least five analyzable concentrations for the main experiment.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar (~45°C), add 0.1 mL of bacterial culture, 0.1 mL of the test compound solution (or vehicle control), and 0.5 mL of S9 mix or buffer.

    • Vortex briefly and pour onto minimal glucose agar plates.

    • Include negative (vehicle) and positive controls (known mutagens for each strain, with and without S9).

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Scoring and Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in revertant colonies, typically a two-fold or greater increase over the negative control.

Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay
  • Cell Plating: Seed a 96-well plate with a suitable human cell line (e.g., HepG2, A549) at a density that will not reach full confluency within the test period. Incubate for 24 hours to allow attachment.

  • Compound Exposure: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and replace it with the medium containing the test compound, positive control (e.g., Doxorubicin), and vehicle control.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C, 5% CO2.

  • Neutral Red Staining:

    • Remove the treatment medium and wash the cells gently with pre-warmed PBS.

    • Add medium containing 50 µg/mL Neutral Red to each well and incubate for 2-3 hours.[12][16]

  • Extraction:

    • Remove the staining solution and wash the cells again with PBS.

    • Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[12]

    • Place the plate on a shaker for 10 minutes to solubilize the dye.

  • Quantification: Measure the absorbance of the extracted dye at ~540 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control. Calculate the IC50 value (the concentration that inhibits 50% of neutral red uptake).

Data Summary and Conclusion

Predictive Toxicology Data Summary
Feature4-Aminobiphenyl (4-ABP)This compound (Predicted)Rationale for Prediction
Carcinogenicity Known Human Carcinogen (Group 1)[1][2]Potential CarcinogenStructural alert (primary aromatic amine) is present.
Genotoxicity Genotoxic, Mutagenic[4]Likely GenotoxicThe amino group can still undergo bioactivation to a DNA-reactive species.
Primary Metabolic Pathway N-hydroxylation (Bioactivation)[3]Competing N-hydroxylation and GlucuronidationCarboxylic acid introduces a major Phase II detoxification pathway.[7]
Key Metabolites N-hydroxy-4-ABP, Nitrenium ion[3]Acyl glucuronide (detoxified), N-hydroxy metabolite (activated)Based on standard metabolic pathways for the respective functional groups.
Pharmacokinetics Lipophilic, distributed to tissuesMore hydrophilic, likely faster renal clearanceThe polar carboxylic acid group increases water solubility.
Overall Risk Profile HighPotentially Lower than 4-ABP, but still a concernEnhanced detoxification and excretion may reduce the effective dose reaching target sites.
Concluding Remarks

The structural analogy of this compound to the potent human carcinogen 4-aminobiphenyl provides a strong basis for concern regarding its potential genotoxicity and carcinogenicity. The primary aromatic amine moiety is a well-recognized structural alert that can be metabolically activated to a DNA-reactive species.

However, the presence of the carboxylic acid group fundamentally alters the molecule's profile. It introduces a probable and efficient detoxification pathway via glucuronidation, which will compete directly with the bioactivation of the amino group. This competition is the central determinant of the compound's ultimate toxic potential. While it is plausible that this compound will exhibit a lower toxic potency than its parent compound due to enhanced clearance, it cannot be presumed safe.

Therefore, the tiered experimental strategy outlined in this guide is not merely recommended but essential. Rigorous in vitro testing for genotoxicity and cytotoxicity must be the first step in any safety assessment. The results of these initial assays will dictate the necessity of further in vivo investigation and provide the empirical data required to move from a predicted profile to a definitive toxicological characterization.

References

  • Turesky, R. J. (2005). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health. [Link]

  • American Chemical Society. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry.
  • U.S. Environmental Protection Agency. (n.d.). 4-Aminobiphenyl. EPA.gov.
  • Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Protocol.
  • National Toxicology Program. (n.d.). RoC Profile: 4-Aminobiphenyl. Department of Health and Human Services.
  • Cronin, M. T. D., et al. (1998).
  • Speit, G., & Schmid, O. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. PMC.
  • International Agency for Research on Cancer. (2012). 4-AMINOBIPHENYL. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F.
  • Guengerich, F. P. (2015). Bioactivation by Phase-II-Enzyme-Catalyzed Conjugation of Xenobiotics.
  • Collins, A. R. (2004). The Comet Assay for DNA Damage and Repair. Zenodo.
  • ResearchGate. (n.d.).
  • Turesky, R. J., & Le Marchand, L. (2021).
  • Masterson, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Nucro-Technics. (n.d.). OECD 474: In vivo Mammalian Micronucleus Test.
  • R&D Systems. (n.d.). CometAssay Assay Principle.
  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689).
  • Charles River. (n.d.). Rodent Micronucleus Assay.
  • SlideShare. (n.d.).
  • Wikipedia. (n.d.). Methionine.
  • Liu, H., et al. (2018). Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. MDPI.
  • Nucro-Technics. (n.d.).
  • Britannica. (n.d.).
  • Bolleddula, J., & Dalvie, D. (2021). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules.
  • Azqueta, A., & Collins, A. R. (2016). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay.
  • Turesky, R. J., et al. (2011). Bioactivation of Heterocyclic Aromatic Amines by UDP Glucuronosyltransferases. PMC.
  • National Toxicology Program. (2014). OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test.
  • Quantics Biostatistics. (2024). Understanding GLP Carcinogenicity Studies: OECD 451 & 116.
  • Abcam. (2023). ab234039 Neutral Red Assay Kit - Cell Viability / Cytotoxicity.
  • Benigni, R., & Bossa, C. (2011). Flexible use of qsar models in predictive toxicology: A case study on aromatic amines. Environmental and Molecular Mutagenesis.
  • Knights, K. M., et al. (2013). Metabolism of xenobiotic carboxylic acids: focus on coenzyme A conjugation, reactivity, and interference with lipid metabolism. PubMed.
  • Chemistry Stack Exchange. (2014).
  • McGill Radiobiology. (2015). Comet Assay Protocol.
  • Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. PMC.
  • Fitoterapia Brasil. (2016). OECD/OCDE.
  • Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • Ren, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
  • JRF Global. (n.d.).
  • Scientific Research Publishing. (2017).
  • Creative Bioarray. (n.d.).
  • Ghamali, M., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. MDPI.
  • Gentronix. (n.d.). OECD 474: In vivo Micronucleus Assay.

Sources

Biphenyl Carboxylic Acid Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biphenyl carboxylic acid derivatives stand as a privileged scaffold in medicinal chemistry, providing the foundational structure for a multitude of compounds with a vast array of pharmacological activities. The inherent structural rigidity of the biphenyl moiety, coupled with the versatile reactivity of the carboxylic acid group, enables the design of diverse molecular architectures with finely tuned biological functions. This has propelled their investigation and successful development as anti-inflammatory, anticancer, antihypertensive, and antimicrobial agents, among other therapeutic applications. This technical guide offers a comprehensive review of the synthesis, biological evaluation, and therapeutic landscape of biphenyl carboxylic acid derivatives. It is intended for researchers, medicinal chemists, and drug development professionals, providing field-proven insights, detailed experimental methodologies, and a robust framework for future discovery.

Introduction: The Biphenyl Carboxylic Acid Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in a disproportionately high number of successful therapeutic agents. These are termed "privileged scaffolds," and the biphenyl carboxylic acid moiety is a quintessential example. Its value lies in the elegant combination of two key features: the rigid, planar biphenyl backbone and the highly functional carboxylic acid group.

The biphenyl structure provides a stable, predictable foundation that allows for precise spatial orientation of substituents, which is critical for interacting with biological targets like enzyme active sites and protein receptors. Meanwhile, the carboxylic acid group is a crucial pharmacophoric element. It not only enhances hydrophilicity and polarity, which can favorably influence a compound's bioavailability, but it also serves as a potent hydrogen bond donor and acceptor, enabling strong, specific interactions with biological targets.[1][2]

This powerful combination has given rise to a wide spectrum of clinically significant drugs, from non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal to emerging candidates in oncology and metabolic diseases.[3][4] This guide will deconstruct the core principles of this scaffold, from its synthesis to its diverse applications, providing the technical depth required for informed drug design and development.

Core Synthetic Methodologies: Building the Biphenyl Framework

The construction of the carbon-carbon bond linking the two aryl rings is the central challenge in synthesizing biphenyl derivatives. While several methods exist, one has emerged as the preeminent choice for its efficiency, versatility, and tolerance of diverse functional groups.

The Suzuki-Miyaura Cross-Coupling: The Gold Standard

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most widely employed and robust method for synthesizing biphenyl carboxylic acids.[2][5] This reaction creates the biphenyl core by coupling an aryl halide (commonly a bromobenzoic acid derivative) with an arylboronic acid.

Causality in Experimental Design: The choice of a palladium catalyst is critical. While catalysts like Pd(PPh₃)₄ are effective, they can be expensive, air-sensitive, and lead to palladium contamination in the final product, which is a major concern for pharmaceutical applications.[6] A more practical and scalable approach often employs heterogeneous catalysts like palladium on carbon (Pd/C).[6] Pd/C is less expensive, more stable, and can be easily removed by simple filtration, resulting in significantly lower levels of palladium in the final compound. The base (e.g., K₂CO₃ or Na₂CO₃) is essential for the transmetalation step in the catalytic cycle, while the solvent system (often a mixture of an organic solvent and water) facilitates the dissolution of both organic and inorganic reagents.[1][6]

This protocol describes a general, scalable procedure for the synthesis of a biphenyl-4-carboxylic acid derivative.

Objective: To synthesize 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid from 4-bromobenzoic acid and (4-methoxyphenyl)boronic acid.

Materials:

  • 4-bromobenzoic acid (1.0 mmol, 1 equiv.)

  • (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Palladium on Carbon (10% Pd/C) (0.05 mol% Pd)

  • Deionized Water (5 mL)

  • Ethyl Acetate (for extraction)

  • 2M Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 4-bromobenzoic acid (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Pd/C catalyst (0.05 mol%).

  • Solvent Addition: Add 5 mL of deionized water to the flask.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours.[1] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst. Wash the pad with a small amount of hot water.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash with ethyl acetate to remove any non-polar impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and acidify dropwise with 2M HCl until the pH is ~2. The product will precipitate out of the solution as a solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration, washing with cold deionized water. The pure product can be obtained after drying, often with yields exceeding 90%.[1]

Self-Validation: The purity of the final compound should be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry. The melting point should be sharp and consistent with literature values.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the Suzuki-Miyaura synthesis, a cornerstone of biphenyl carboxylic acid production.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_purification Purification Cascade A Aryl Halide (e.g., Bromobenzoic Acid) C Suzuki-Miyaura Coupling - Pd/C Catalyst - Base (K2CO3) - Water Solvent A->C B Arylboronic Acid B->C D Catalyst Filtration C->D E Acidification & Precipitation D->E F Isolation & Drying E->F G Final Product (Biphenyl Carboxylic Acid) F->G SAR Core Biphenyl Carboxylic Acid Scaffold RingA Ring A Substitutions Core->RingA Modification RingB Ring B Substitutions Core->RingB Modification Carboxyl Carboxylic Acid Group Core->Carboxyl Modification RingA_Info Tune Potency & Selectivity RingA->RingA_Info RingB_Info Impact Lipophilicity & Metabolism RingB->RingB_Info Carboxyl_Info Primary Binding Anchor Modulates Solubility (Isosteric Replacement) Carboxyl->Carboxyl_Info

Caption: Key pharmacophoric elements and design considerations for biphenyl carboxylic acid derivatives.

Conclusion and Future Outlook

The biphenyl carboxylic acid scaffold has proven to be an enduring and highly productive platform in the field of drug discovery. Its structural and chemical properties provide an ideal starting point for developing targeted therapies against a wide array of diseases. From established NSAIDs to novel agents targeting cancer, gout, and osteoporosis, the versatility of this chemical class is undeniable.

Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing derivatives with higher selectivity for their intended targets (e.g., COX-2 over COX-1, or specific subtypes of nuclear receptors) to minimize side effects.

  • Novel Therapeutic Targets: Exploring the potential of this scaffold against new and emerging biological targets.

  • Advanced Drug Delivery: Incorporating biphenyl carboxylic acid derivatives into targeted drug delivery systems, such as antibody-drug conjugates, to further enhance their efficacy and safety profiles. [7] The foundational principles and methodologies outlined in this guide provide a robust framework for scientists and researchers to continue unlocking the therapeutic potential of biphenyl carboxylic acid derivatives, paving the way for the next generation of innovative medicines.

References

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate. [Link]

  • Molecular mechanism of drug inhibition of URAT1. (2025). PubMed Central. [Link]

  • COX Inhibitors. (n.d.). StatPearls - NCBI Bookshelf. [Link]

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (n.d.). Preprints.org. [Link]

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). MDPI. [Link]

  • Structural Basis for Inhibition of Urate Reabsorption in URAT1. (2025). JACS Au. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Bath. [Link]

  • Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. (2026). Journal of Medicinal Chemistry. [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (n.d.). ACS Publications. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PubMed Central. [Link]

  • Anticancer Drug Conjugates Incorporating Estrogen Receptor Ligands. (2022). PubMed Central. [Link]

  • What are URAT1 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Molecular mechanism of drug inhibition of URAT1. (n.d.). ResearchGate. [Link]

  • Novel Biphenyl Amines Inhibit Oestrogen Receptor (ER)-α in ER-Positive Mammary Carcinoma Cells. (2021). MDPI. [Link]

  • Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone formation. (n.d.). PubMed. [Link]

  • Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4'-Aminobiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Strategic Overview

4'-Aminobiphenyl-3-carboxylic acid is a valuable bifunctional molecule, incorporating both a carboxylic acid and an amino group on a biphenyl scaffold. This structure makes it a critical building block for synthesizing complex pharmaceutical agents and advanced polymers. This guide provides a detailed, field-tested protocol for the synthesis of this compound, designed for reproducibility and scalability.

The chosen synthetic strategy is centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1] The overall process is logically divided into three main stages:

  • Protection of the Amine: The amino group of 4-bromoaniline is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent the amine from interfering with the subsequent palladium-catalyzed coupling reaction by coordinating with the metal center.

  • Suzuki-Miyaura Cross-Coupling: The protected tert-butyl (4-bromophenyl)carbamate is coupled with 3-carboxyphenylboronic acid. This core reaction constructs the biphenyl backbone. The use of a heterogeneous catalyst like Palladium on Carbon (Pd/C) is highlighted for its efficiency and ease of removal.[2][3]

  • Deprotection: The Boc protecting group is selectively removed under acidic conditions to reveal the desired amino functionality, yielding the final product.[4][5]

This document explains the causality behind each step, provides detailed experimental procedures, and includes characterization data, safety protocols, and a visual workflow to ensure successful execution.

Visual Workflow of the Synthesis

The following diagram outlines the complete synthetic pathway from starting materials to the final product.

G A 4-Bromoaniline B Boc₂O, Base (e.g., Et₃N) Solvent (e.g., THF) A->B Reacts with C Step 1: Protection tert-butyl (4-bromophenyl)carbamate B->C E Pd/C Catalyst, Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) C->E Coupling Partner 1 D 3-Carboxyphenylboronic Acid D->E Coupling Partner 2 F Step 2: Suzuki Coupling Boc-Protected Biphenyl Intermediate E->F G Acid (e.g., TFA or HCl) Solvent (e.g., DCM) F->G Reacts with H Step 3: Deprotection This compound G->H

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of tert-butyl (4-bromophenyl)carbamate (Amine Protection)

Scientific Rationale: The nucleophilic amino group of 4-bromoaniline can act as a ligand for the palladium catalyst, poisoning it and inhibiting the catalytic cycle of the Suzuki coupling. Therefore, it is essential to "mask" its reactivity. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of the Suzuki reaction but can be easily and cleanly removed under mild acidic conditions.[5] The reaction proceeds via nucleophilic attack of the amine on the di-tert-butyl dicarbonate (Boc₂O) reagent.

Materials and Equipment

Reagent/EquipmentGrade/Specification
4-Bromoaniline>98% Purity
Di-tert-butyl dicarbonate (Boc₂O)>97% Purity
Triethylamine (Et₃N)Anhydrous, >99%
Tetrahydrofuran (THF)Anhydrous, >99.9%
Round-bottom flask250 mL, with magnetic stir bar
Ice bath
Rotary evaporator
Standard glasswareGraduated cylinders, beakers, separatory funnel

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-bromoaniline (10.0 g, 58.1 mmol) in anhydrous tetrahydrofuran (THF, 100 mL). Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.

  • Addition of Reagents: To the cooled solution, add triethylamine (9.7 mL, 69.7 mmol) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (13.9 g, 63.9 mmol) in 20 mL of THF over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

    • Redissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield tert-butyl (4-bromophenyl)carbamate as a white solid.

Part 2: Suzuki-Miyaura Coupling to Form the Biphenyl Core

Scientific Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[6] The reaction mechanism involves three key steps: (i) Oxidative addition of the aryl halide (Boc-4-bromoaniline) to the Pd(0) catalyst, (ii) Transmetalation of the boronic acid's aryl group to the palladium complex, and (iii) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1] The use of an inorganic base like K₂CO₃ is crucial for activating the boronic acid for the transmetalation step.

Materials and Equipment

Reagent/EquipmentGrade/Specification
tert-butyl (4-bromophenyl)carbamateFrom Part 1
3-Carboxyphenylboronic acid>97% Purity
Palladium on Carbon (Pd/C)10 wt. % loading, dry
Potassium Carbonate (K₂CO₃)Anhydrous, powdered
1,4-DioxaneAnhydrous, >99.8%
Deionized Water
Reflux Condenser
Heating Mantle
Celite®For filtration

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add tert-butyl (4-bromophenyl)carbamate (10.0 g, 36.7 mmol), 3-carboxyphenylboronic acid (6.7 g, 40.4 mmol), and potassium carbonate (15.2 g, 110.1 mmol).

  • Addition of Catalyst and Solvents: Add 1,4-dioxane (120 mL) and deionized water (30 mL) to the flask. Degas the mixture by bubbling argon or nitrogen gas through it for 20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Loading: Under a positive pressure of inert gas, add the Pd/C catalyst (0.39 g, 1 mol%).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 90-95 °C using a heating mantle. Maintain this temperature and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate (50 mL).[2]

    • Transfer the filtrate to a separatory funnel. Acidify the aqueous layer with 2M HCl to a pH of ~3-4, which will cause the product to precipitate.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude Boc-protected biphenyl carboxylic acid. This material is often pure enough for the next step, but can be purified by column chromatography if necessary.

Part 3: Synthesis of this compound (Deprotection)

Scientific Rationale: The final step involves the hydrolysis of the carbamate ester under acidic conditions. The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[5] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates (loses CO₂) to yield the free amine.[4]

Materials and Equipment

Reagent/EquipmentGrade/Specification
Boc-protected biphenyl intermediateFrom Part 2
Trifluoroacetic Acid (TFA)>99% Purity
Dichloromethane (DCM)Anhydrous, >99.8%
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution
Round-bottom flask250 mL, with magnetic stir bar
Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the crude product from Part 2 (assuming ~36.7 mmol theoretical yield) in dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask. Cool the solution in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 28 mL, 367 mmol) to the stirred solution. Caution: This reaction is exothermic and evolves gas (CO₂).

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is no longer visible.

  • Work-up:

    • Carefully concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

    • Redissolve the residue in a minimal amount of ethyl acetate.

    • Slowly add saturated NaHCO₃ solution to neutralize the remaining acid until the effervescence ceases and the pH is neutral to slightly basic (pH ~7-8). The product will precipitate as a solid.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with deionized water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove any non-polar impurities.

    • Dry the solid in a vacuum oven at 50 °C to a constant weight to yield the final product, this compound.

Characterization and Expected Results

Summary of Synthesis

StepProductExpected YieldPhysical Appearance
1. Protection tert-butyl (4-bromophenyl)carbamate85-95%White solid
2. Coupling Boc-protected biphenyl intermediate75-85%Off-white solid
3. Deprotection This compound90-98%Light tan powder

Final Product Characterization (this compound)

AnalysisExpected Result
IUPAC Name 3-(4-aminophenyl)benzoic acid[7]
Molecular Formula C₁₃H₁₁NO₂[7]
Molecular Weight 213.23 g/mol
¹H NMR (DMSO-d₆) δ ~12.9 (s, 1H, -COOH), 8.1 (s, 1H), 7.8 (d, 1H), 7.6 (d, 1H), 7.5 (t, 1H), 7.4 (d, 2H), 6.6 (d, 2H), 5.5 (s, 2H, -NH₂) ppm.
Mass Spec (ESI-) m/z = 212.1 [M-H]⁻
Melting Point >200 °C (with decomposition)

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Bromoaniline: Toxic if swallowed, inhaled, or in contact with skin. Suspected of causing genetic defects and cancer.[8]

  • Palladium on Carbon (Pd/C): The dry powder can be pyrophoric. Handle with care in an inert atmosphere.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Handle with extreme caution.

  • 1,4-Dioxane: Flammable liquid and vapor. Suspected carcinogen.

  • Organic Solvents (THF, DCM, Ethyl Acetate): Flammable and volatile. Avoid inhalation of vapors.

References

  • ResearchGate. (n.d.). Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide. Retrieved from [Link]

  • Google Patents. (n.d.). CN106946924A - A kind of preparation method of 3 Carboxybenzeneboronic acid.
  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
  • Gunning, P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Dublin City University. Retrieved from [Link]

  • Google Patents. (n.d.). DE10342570A1 - Process for the preparation of 4- (4-aminophenyl) -3-morpholinone.
  • Organic Syntheses. (n.d.). A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACS Publications. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103724366A - Preparation method of p-carboxyphenylboronic acid.
  • ACS Publications. (n.d.). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 4'-Aminobiphenyl-3-carboxylic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed methodologies for the purification of 4'-Aminobiphenyl-3-carboxylic acid, a critical building block in pharmaceutical and materials science research. Recognizing the pivotal role of compound purity in the reliability and reproducibility of experimental outcomes, this document outlines several robust recrystallization protocols. These methods are designed to be adaptable, addressing the purification of this molecule from various potential impurities. The protocols are grounded in the fundamental principles of solubility and crystal growth, offering researchers a systematic approach to achieving high-purity material. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of purification techniques for polar, aromatic compounds.

Introduction: The Critical Need for Purity

This compound is a bifunctional molecule possessing both a nucleophilic amino group and an acidic carboxyl group, making it a versatile synthon in the development of novel chemical entities. The presence of impurities, which can include isomers, unreacted starting materials, or byproducts from its synthesis, can significantly impact the downstream applications of this compound. In drug development, such impurities can lead to undesirable side effects or alter the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a reliable and efficient purification method is paramount.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, whereupon the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.

This document provides a detailed exploration of various recrystallization strategies for this compound, from systematic solvent screening to specific, step-by-step protocols.

Physicochemical Properties and Potential Impurities

A successful purification strategy begins with an understanding of the target molecule's properties and the likely nature of any contaminants.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3-(4-aminophenyl)benzoic acidPubChem
Molecular Formula C₁₃H₁₁NO₂PubChem
Molecular Weight 213.23 g/mol PubChem
Appearance Solid[2]
Functional Groups Primary amine, Carboxylic acid, BiphenylPubChem

Note: Specific melting point and solubility data are not widely published and should be determined experimentally.

Potential Impurities:

  • Isomers: 2-aminobiphenyl and other positional isomers may be present.[3]

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Byproducts: Compounds resulting from incomplete reactions or side reactions. For aromatic carboxylic acids, this can include products of partial oxidation.[4]

  • Colored Impurities: Often polymeric or degradation products that can be removed with activated carbon.

The Core of Recrystallization: Strategic Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[5] An ideal solvent for this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: To dissolve the compound efficiently.

  • Low solubility at low temperatures: To maximize the recovery of the purified compound upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.[1]

  • Safety: The solvent should have low toxicity and flammability.[1]

Given the polar nature of the amino and carboxylic acid groups, combined with the less polar biphenyl backbone, suitable solvents are likely to be polar protic solvents or a mixture of solvents.

Systematic Solvent Screening Protocol

A systematic approach is essential to identify the optimal solvent or solvent system.

Objective: To identify a solvent that dissolves this compound when hot but not when cold.

Materials:

  • Impure this compound

  • Small test tubes or vials

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Heating apparatus (hot plate or sand bath)

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the impure solid into a small test tube.

  • Add the test solvent dropwise (starting with ~0.5 mL) at room temperature.

  • Agitate the mixture (vortex if necessary) and observe the solubility.

    • If the solid dissolves at room temperature, the solvent is unsuitable as a single recrystallization solvent.

  • If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture to the boiling point of the solvent.

  • Add more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals.

    • An ideal solvent will show significant crystal formation upon cooling.

    • If no crystals form, the compound may be too soluble even at low temperatures, or the solution may be supersaturated. Try scratching the inside of the test tube with a glass rod to induce crystallization.

    • If the compound "oils out" (forms a liquid instead of a solid), this indicates that the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. A lower boiling point solvent or a mixed solvent system may be required.

Data Interpretation:

Use the following table to record your observations and guide your solvent selection.

Table 2: Solvent Screening Log for this compound

SolventSolubility at RTSolubility at B.P.Crystal Formation on CoolingRemarks (e.g., color, oiling out)
Water
Ethanol
Methanol
Acetone
Ethyl Acetate
Toluene
Hexane
Logical Flow for Solvent System Selection

The following diagram illustrates the decision-making process for choosing an appropriate recrystallization method based on the screening results.

Solvent_Selection start Start: Impure Solid screening Perform Solvent Screening (Table 2) start->screening decision1 Is there a suitable single solvent? screening->decision1 single_solvent Protocol 1: Single-Solvent Recrystallization decision1->single_solvent Yes decision2 Is the solid soluble in a 'good' solvent and insoluble in a 'poor' solvent? decision1->decision2 No end Pure Crystals single_solvent->end mixed_solvent Protocol 2: Mixed-Solvent Recrystallization decision2->mixed_solvent Yes decision3 Is the solid amphoteric? decision2->decision3 No mixed_solvent->end acid_base Protocol 3: Acid-Base Recrystallization decision3->acid_base Yes fail Re-evaluate or consider alternative purification (e.g., chromatography) decision3->fail No acid_base->end Recrystallization_Workflow start Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter Yes cool Slow Cooling & Crystallization decolorize->cool No hot_filter->cool cold_filter Collect Crystals (Vacuum Filtration) cool->cold_filter wash Wash with Ice-Cold Solvent cold_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General experimental workflow for the recrystallization process.

Table 3: Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out - Solution is too concentrated.- Cooling is too rapid.- Solvent boiling point is too high.- Add more hot solvent.- Reheat to dissolve the oil, then cool more slowly.- Choose a lower-boiling point solvent or a different solvent system.
No Crystal Formation - Solution is too dilute.- Supersaturation has occurred.- Boil off some of the solvent to concentrate the solution.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound.
Low Recovery/Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization (insufficient cooling).- Use the minimum amount of hot solvent necessary.- Use a pre-warmed funnel and flask for hot filtration.- Ensure the solution is thoroughly cooled in an ice bath.
Impure Product - Cooling was too rapid, trapping impurities.- Inefficient washing of crystals.- Allow the solution to cool more slowly.- Ensure crystals are washed with fresh, ice-cold solvent.

Conclusion

The purification of this compound is a critical step in ensuring the quality and reliability of subsequent research. This guide provides a systematic and scientifically-grounded approach to achieving high purity through recrystallization. By methodically screening for an appropriate solvent system and carefully executing the chosen protocol, researchers can confidently prepare material suitable for the most demanding applications in drug discovery and materials science.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. [Link]

  • Wikipedia. (n.d.). 4-Aminobiphenyl. Retrieved from Wikipedia. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(4), 273. [Link]

  • Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids. Retrieved from Mitsubishi Chemical Corporation. [Link]

  • Turesky, R. J., Freeman, J. P., Holland, R. D., Nestorick, D. M., Miller, D. W., Ratnasinghe, D. L., & Kadlubar, F. F. (2003). Identification of aminobiphenyl derivatives in commercial hair dyes. Chemical research in toxicology, 16(9), 1162–1173. [Link]

  • U.S. Patent No. 3,717,680. (1973). Purification of p-aminophenol.
  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from UCI. [Link]

  • Turesky, R. J., et al. (2003). Identification of Aminobiphenyl Derivatives in Commercial Hair Dyes. Chemical Research in Toxicology, 16(9), 1162-1173. [Link]

  • U.S. Patent No. 5,118,815. (1992). Method for crystallization of amino acids.
  • U.S. Patent No. 3,654,351. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
  • International Agency for Research on Cancer. (2010). 4-AMINOBIPHENYL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]

  • Ohlone College. (n.d.). Recrystallization1. Retrieved from Ohlone College. [Link]

Sources

Application Note: High-Sensitivity GC/MS Analysis of 4'-Aminobiphenyl Derivatives for Research and Safety Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Monitoring 4'-Aminobiphenyl

4'-Aminobiphenyl (4-ABP) and its derivatives are aromatic amines of significant toxicological concern. Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), 4-ABP is a known human bladder carcinogen.[1] Its prevalence as a contaminant in industrial chemicals, dyes, and tobacco smoke necessitates robust and sensitive analytical methods for its detection and quantification.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of 4'-aminobiphenyl derivatives using Gas Chromatography-Mass Spectrometry (GC/MS), a powerful and widely adopted analytical technique for this purpose.[4][5]

Principles of GC/MS for Aromatic Amine Analysis

Gas Chromatography-Mass Spectrometry is an ideal analytical choice for volatile and semi-volatile compounds like derivatized aromatic amines. The technique's power lies in the synergistic combination of the separation capabilities of gas chromatography and the detection and identification power of mass spectrometry.

  • Gas Chromatography (GC): The GC component separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Due to the polar nature of the primary amine group, 4-ABP and its derivatives often require a chemical modification step known as derivatization prior to GC analysis.[6][7] This process replaces the active hydrogen on the amine group with a less polar functional group, which increases the analyte's volatility and improves its chromatographic peak shape.[7]

  • Mass Spectrometry (MS): Following separation in the GC column, the analyte molecules enter the mass spectrometer. Here, they are ionized, most commonly by Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process creates a molecular ion and a series of characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured by the mass analyzer. The resulting mass spectrum serves as a chemical "fingerprint," allowing for highly specific identification of the target analyte. For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) can be employed.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of 4'-aminobiphenyl derivatives by GC/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Urine, Water, Air) Extraction Extraction (LLE or SPE) Sample->Extraction Matrix Isolation Derivatization Derivatization (e.g., Acylation) Extraction->Derivatization Increase Volatility Cleanup Sample Cleanup Derivatization->Cleanup Remove Interferences GC_Injection GC Injection Cleanup->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for 4'-Aminobiphenyl Derivative Analysis.

Materials and Reagents

  • Solvents: HPLC-grade or equivalent purity Methylene chloride, Hexane, Acetonitrile, and Methanol.

  • Reagents: Anhydrous sodium sulfate, Sodium hydroxide, Sulfuric acid.

  • Derivatizing Agent: Heptafluorobutyric acid anhydride (HFAA).[8]

  • Standards: Certified reference standards of 4'-aminobiphenyl and any other target derivatives.

  • Internal Standard: A deuterated analog of 4'-aminobiphenyl (e.g., 4-aminobiphenyl-d9) is recommended for accurate quantification.

  • Solid Phase Extraction (SPE) Cartridges: As needed for sample cleanup (e.g., C18).[9]

Protocol: Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Liquid-Liquid Extraction (for aqueous samples)

This protocol is adapted from EPA Method 645 for the extraction of amine pesticides from wastewater.[10]

  • Measure 1 L of the aqueous sample into a 2 L separatory funnel.

  • Check the pH of the sample and adjust to a range of 5 to 9 with sodium hydroxide or sulfuric acid if necessary.[10]

  • Add 60 mL of methylene chloride to the sample bottle, rinse the walls, and transfer the solvent to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.[10]

  • Allow the layers to separate for at least 10 minutes.

  • Drain the lower organic layer into a clean flask.

  • Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining all extracts.

  • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

Derivatization

This protocol is based on the derivatization of aromatic amines with HFAA.[8]

  • To the 1 mL concentrated extract, add the internal standard.

  • Add 25 µL of Heptafluorobutyric acid anhydride (HFAA).[8]

  • Cap the vial and shake for 10 seconds.

  • Allow the reaction to proceed for 10 minutes at room temperature for the derivatives to form.[8]

  • The sample is now ready for GC/MS analysis.

GC/MS Instrumentation and Operating Conditions

The following table provides typical GC/MS operating conditions for the analysis of derivatized 4'-aminobiphenyl. These parameters may require optimization for specific instruments and applications.

Parameter Condition
Gas Chromatograph
Injection PortSplitless, 250 °C
Carrier GasHelium, constant flow at 1.0 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Oven ProgramInitial temp 60 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Data Analysis and Quantification

Identification

The identification of 4'-aminobiphenyl derivatives is based on a combination of retention time and the presence of characteristic ions in the mass spectrum. The mass spectrum of the HFAA derivative of 4'-ABP will show a molecular ion and specific fragment ions.

Quantification

For quantitative analysis, a calibration curve is constructed using a series of standard solutions containing known concentrations of the derivatized 4'-aminobiphenyl and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in unknown samples is then determined from this calibration curve.

The following table shows an example of a calibration series and the resulting data.

Concentration (ng/mL) Analyte Peak Area Internal Standard Peak Area Peak Area Ratio
115,234145,8760.104
578,912148,2340.532
10155,432146,9871.057
25387,654147,3452.631
50798,234148,1235.389

Trustworthiness and Self-Validation

To ensure the reliability of the results, the analytical method should be validated.[11][12] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The range over which the instrumental response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a comprehensive framework for the analysis of 4'-aminobiphenyl derivatives by GC/MS. The described protocols for sample preparation, derivatization, and instrumental analysis, when coupled with proper method validation, will enable researchers and scientists to obtain accurate and reliable data for this important class of carcinogenic compounds. The high sensitivity and specificity of GC/MS make it an indispensable tool for monitoring 4'-aminobiphenyl in various matrices, contributing to public health and safety.

References

  • Gómez-Gómez, A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4713–4724. Available at: [Link]

  • Doerge, D. R., et al. (1999). Quantitative analysis of 4-aminobiphenyl-C8-deoxyguanosyl DNA adducts produced in vitro and in vivo using HPLC-ES-MS. Carcinogenesis, 20(6), 1055–1061. Available at: [Link]

  • Doerge, D. R., et al. (1999). Quantitative analysis of 4-aminobiphenyl-C8-deoxyguanosyl DNA adducts produced in vitro and in vivo using HPLC-ES-MS. PubMed, 10357788. Available at: [Link]

  • Sýs, M., et al. (2013). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. International Journal of Electrochemical Science, 8, 1143-1156. Available at: [Link]

  • Advion, Inc. (n.d.). Analysis of 4-Aminobiphenyl and 4-Bromoanilin on normal phase TLC using TLC/MS. Available at: [Link]

  • Smith, A. L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available at: [Link]

  • U.S. Environmental Protection Agency. (1984). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. Available at: [Link]

  • Pinto, L. A., et al. (2022). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 122(15), 12513–12564. Available at: [Link]

  • International Agency for Research on Cancer. (2010). 4-AMINOBIPHENYL. In Some Aromatic Amines, Organic Dyes, and Related Exposures (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99). Available at: [Link]

  • Zhang, X., et al. (2021). Discrimination of Aminobiphenyl Isomers in the Gas Phase and Investigation of Their Complex Conformations. Journal of the American Society for Mass Spectrometry, 32(3), 814–822. Available at: [Link]

  • International Agency for Research on Cancer. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. NCBI Bookshelf. Available at: [Link]

  • Tabb, D. L., et al. (2003). Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer. Analytical Chemistry, 75(23), 6593–6599. Available at: [Link]

  • National Institute for Occupational Safety and Health. (2003). Amines, Aromatic: Method 2002. In NIOSH Manual of Analytical Methods (4th ed.). Available at: [Link]

  • Occupational Safety and Health Administration. (1991). Aromatic Amines. OSHA Method 93. Available at: [Link]

  • Chen, Y., et al. (2017). LC-MS characterization & purity assessment of a prototype bispecific antibody. mAbs, 9(7), 1141–1152. Available at: [Link]

  • Wang, J., et al. (2014). [Determination of migration of 25 primary aromatic amines from food contact plastic materials by gas chromatography-mass spectrometry]. Se Pu, 32(1), 60-65. Available at: [Link]

  • U.S. Environmental Protection Agency. (2000). 4-Aminobiphenyl. Technology Transfer Network - Air Toxics Web Site. Available at: [Link]

  • Waters Corporation. (2019). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Available at: [Link]

  • Gillette, M. A., & Carr, S. A. (2013). Quantitative proteomics via high resolution MS quantification: capabilities and limitations. Molecular & Cellular Proteomics, 12(1), 18–30. Available at: [Link]

  • Forbes, S. L., et al. (2024). Validation of a Rapid GC-MS Method for Forensic Seized Drug and Ignitable Liquid Screening Applications. ChemRxiv. Available at: [Link]

  • U.S. Environmental Protection Agency. (2003). Index to EPA Test Methods. Available at: [Link]

  • Reddy, G. S., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3896. Available at: [Link]

Sources

The Double-Edged Sword: 4'-Aminobiphenyl-3-carboxylic Acid as a Scaffold for Combating Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Scaffold of Contrasts

In the landscape of medicinal chemistry, few molecular frameworks present as stark a dichotomy as the biphenyl amines. On one hand, the parent compound, 4-aminobiphenyl, is a well-documented human carcinogen, a stark reminder of the potential toxicity inherent in certain aromatic amine structures. Its pro-carcinogenic activity, mediated by metabolic activation to DNA-adduct forming species, necessitates a cautious and informed approach to its use in any therapeutic context. On the other hand, strategic modification of this biphenyl core can yield scaffolds with profound and clinically relevant biological activity. This application note delves into the promising utility of a specific derivative, 4'-Aminobiphenyl-3-carboxylic acid , as a potent inhibitor of a key bacterial defense mechanism, offering a pathway to rejuvenate our dwindling arsenal of effective antibiotics. Our focus will be on its application as an inhibitor of the OXA-48 β-lactamase, a bacterial enzyme that confers resistance to last-resort carbapenem antibiotics.

The Clinical Imperative: Overcoming OXA-48 Mediated Carbapenem Resistance

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) represents a significant threat to public health. A primary driver of this resistance is the production of carbapenem-hydrolyzing β-lactamase enzymes, with the class D β-lactamase OXA-48 and its variants being among the most prevalent and concerning. These enzymes effectively neutralize carbapenem antibiotics, rendering them ineffective and leaving clinicians with limited treatment options for serious infections. Consequently, the development of non-β-lactam inhibitors of OXA-48 is a critical pursuit in the ongoing battle against antimicrobial resistance. The this compound scaffold has emerged as a promising starting point for the design of such inhibitors.

This compound: A Non-Covalent Inhibitor of OXA-48

The therapeutic potential of this compound in this context was crystallographically elucidated in the structure of the OXA-48 enzyme in complex with the compound (PDB ID: 5QAJ). This structure reveals that this compound binds non-covalently within the active site of OXA-48, effectively blocking its ability to hydrolyze carbapenem antibiotics.

Mechanism of Inhibition: Key Binding Interactions

The inhibitory activity of this compound is underpinned by a series of specific molecular interactions with key residues in the OXA-48 active site. The crystal structure (PDB ID: 5QAJ) provides a detailed map of this binding mode.

  • Carboxylate Pocket Engagement: The carboxylic acid moiety of the inhibitor is crucial for its activity, forming a salt bridge with the positively charged side chain of a key arginine residue (Arg250) in the active site. This interaction mimics the binding of the carboxylate group present in the natural β-lactam substrates of the enzyme.

  • Hydrophobic Interactions: The biphenyl scaffold itself is nestled within a hydrophobic pocket of the active site, making favorable van der Waals contacts with several non-polar residues.

  • Amino Group Interaction: The 4'-amino group projects towards the solvent-exposed region of the active site and has the potential to form hydrogen bonds with nearby water molecules or enzyme residues, further anchoring the inhibitor.

The following diagram illustrates the key interactions of this compound within the OXA-48 active site.

G cluster_inhibitor This compound cluster_enzyme OXA-48 Active Site I_Biphenyl Biphenyl Scaffold E_Hydrophobic Hydrophobic Pocket I_Biphenyl->E_Hydrophobic Hydrophobic Interactions I_COOH Carboxylic Acid (-COOH) E_Arg250 Arg250 I_COOH->E_Arg250 Salt Bridge I_NH2 Amino Group (-NH2) E_Solvent Solvent Exposed Region I_NH2->E_Solvent Potential H-bonds

Caption: Key interactions of this compound in the OXA-48 active site.

Application Notes and Protocols

The following sections provide detailed protocols for researchers and drug development professionals working with the this compound scaffold for the development of OXA-48 inhibitors.

Synthesis of this compound and Derivatives

A common and versatile method for the synthesis of the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. This protocol outlines a general procedure.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is a robust and high-yielding method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, making it ideal for the construction of the biphenyl core.

Materials:

  • 3-Bromobenzoic acid

  • 4-Aminophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Na2CO3)

  • Solvent (e.g., Dioxane/water mixture, Toluene/ethanol/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction vessel, add 3-bromobenzoic acid (1 equivalent), 4-aminophenylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas (N2 or Ar) for 10-15 minutes.

  • Add the solvent mixture to the vessel.

  • Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate and wash with water.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Workflow Diagram:

G Reactants 3-Bromobenzoic acid + 4-Aminophenylboronic acid Reaction Suzuki-Miyaura Coupling (Pd catalyst, Base, Solvent, Heat) Reactants->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

In Vitro Evaluation of OXA-48 Inhibition

The inhibitory activity of this compound and its derivatives against OXA-48 can be determined using a spectrophotometric assay with the chromogenic β-lactam substrate, nitrocefin.

Protocol 2: OXA-48 Inhibition Assay

Rationale: The hydrolysis of nitrocefin by OXA-48 results in a color change that can be monitored spectrophotometrically. A decrease in the rate of color change in the presence of an inhibitor is a direct measure of its inhibitory potency.

Materials:

  • Purified OXA-48 enzyme

  • Nitrocefin

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of nitrocefin in DMSO.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the test compound dilutions, and the purified OXA-48 enzyme.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the nitrocefin solution to each well.

  • Immediately monitor the change in absorbance at 486 nm over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable model (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.

Data Presentation:

CompoundIC50 (µM) against OXA-48
This compound[Insert experimentally determined value from literature]
Derivative 1[Insert value]
Derivative 2[Insert value]

Structure-Activity Relationship (SAR) and Lead Optimization

The this compound scaffold provides a rich platform for further optimization to improve potency, selectivity, and pharmacokinetic properties.

Key areas for modification include:

  • The Amino Group: Acylation, alkylation, or replacement with other hydrogen bond donors/acceptors can probe interactions in the solvent-exposed region and modulate physicochemical properties.

  • The Biphenyl Core: Introduction of substituents on either phenyl ring can enhance hydrophobic interactions, modulate the torsional angle between the rings, and influence metabolic stability.

  • The Carboxylic Acid: Bioisosteric replacement of the carboxylic acid with groups such as tetrazoles or hydroxamic acids can be explored to improve cell permeability and reduce potential for rapid clearance, while maintaining the key interaction with Arg250. The use of bioisosteres is a common strategy in medicinal chemistry to address the potential liabilities of a carboxylic acid moiety.

Concluding Remarks and Future Directions

This compound represents a validated and promising scaffold for the development of novel, non-covalent inhibitors of the OXA-48 β-lactamase. The detailed structural understanding of its binding mode provides a solid foundation for rational, structure-based drug design. While the inherent toxicological concerns associated with the 4-aminobiphenyl substructure must be carefully considered and addressed through meticulous medicinal chemistry efforts, the potential to develop new therapeutics to combat the urgent threat of carbapenem-resistant bacteria makes this a compelling area of research. Future work should focus on systematic SAR studies to enhance potency and optimize ADME properties, ultimately leading to the development of clinically viable drug candidates.

References

  • 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf. Available from: [Link]

  • Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening - PubMed Central. Available from: [Link]

  • Pemberton OA, Smith CA, Tondi D, Costi MP, Schofield CJ, Chen Y. Crystal Structures of the Carbapenem-Hydrolyzing Class D β-Lactamase OXA-48 in Complex with Biphenyl- and Pyridyl-Based Carboxylic Acids. ACS Infect Dis. 2017 May 12;3(5):379-384. doi: 10.1021/acsinfecdis.6b00202. Epub 2017 Apr 24. PMID: 28437123; PMCID: PMC5439401.
  • 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf. Available from: [Link]

  • Identifying Oxacillinase-48 Carbapenemase Inhibitors Using DNA-Encoded Chemical Libraries - PubMed. Available from: [Link]

  • OXA-48 IN COMPLEX WITH COMPOUND 13 - RCSB PDB. Available from: [Link]

  • Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library - PMC - NIH. Available from: [Link]

  • Unique Diacidic Fragments Inhibit the OXA-48 Carbapenemase and Enhance the Killing of Escherichia coli Producing OXA-48 | Request PDF - ResearchGate. Available from: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. Available from: [Link]

  • Recent developments in the practical application of novel carboxylic acid bioisosteres. Available from: [Link]

  • Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors - PMC - PubMed Central. Available from: [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]

  • wwPDB: Cite Us - Worldwide Protein Data Bank. Available from: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Aminobiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-Aminobiphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to help you navigate the complexities of this synthesis and improve your yield.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, presents unique challenges due to the presence of both an acidic carboxylic acid group and a basic amino group. This guide offers practical, experience-based advice to overcome these hurdles and achieve a high-yield, high-purity product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) active species may not have been generated, or the catalyst may have decomposed.1a. Catalyst Choice: Use a pre-catalyst that is readily reduced to Pd(0) in situ, such as Pd(OAc)₂ or a pre-formed Pd(PPh₃)₄. 1b. Ligand Choice: Ensure an appropriate phosphine ligand is used to stabilize the Pd(0) species. For this type of coupling, bulky, electron-rich phosphines are often effective. 1c. Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
2. Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step and can be slow.2a. Base Selection: The choice of base is crucial for activating the boronic acid. An inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically used. The strength of the base can significantly impact the reaction rate. 2b. Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often necessary to dissolve both the organic and inorganic reagents and facilitate the reaction.
3. Protodeboronation: The boronic acid starting material can be protonated and replaced by a hydrogen atom from the solvent, leading to the formation of a byproduct and loss of starting material.3a. Anhydrous Conditions (if applicable): While some water is often necessary, excess water can promote protodeboronation. Use anhydrous solvents if employing a non-aqueous Suzuki protocol. 3b. Base Stoichiometry: Use the appropriate stoichiometry of a strong enough base to facilitate the catalytic cycle without promoting excessive protodeboronation.
Formation of Significant Side Products 1. Homocoupling of Boronic Acid: The boronic acid can react with itself to form a biaryl byproduct.1a. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl halide to favor the cross-coupling reaction. 1b. Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.
2. Reduction of Aryl Halide: The aryl halide can be reduced to the corresponding arene.2a. High-Purity Reagents: Ensure the purity of all reagents, as impurities can sometimes lead to side reactions. 2b. Optimize Reaction Time: Avoid unnecessarily long reaction times, which can increase the likelihood of side product formation. Monitor the reaction by TLC or LC-MS.
Difficult Purification 1. Emulsion during Workup: The amphiphilic nature of the product can lead to the formation of stable emulsions during aqueous extraction.1a. pH Adjustment: Carefully adjust the pH of the aqueous layer. At its isoelectric point, the amino acid will have minimal solubility in water and may precipitate, aiding separation. 1b. Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to break up emulsions.
2. Co-elution of Product and Starting Materials/Byproducts: The polarities of the product and some impurities may be similar, making chromatographic separation challenging.2a. pH-Based Extraction: Utilize the acidic and basic properties of your product. Extract with a basic aqueous solution (e.g., NaHCO₃) to isolate the carboxylic acid in the aqueous layer, leaving non-acidic impurities behind. Then, acidify the aqueous layer to precipitate the product. A similar strategy can be used with an acidic solution to protonate the amine. 2b. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: (A) 3-bromobenzoic acid + 4-aminophenylboronic acid or (B) 4-bromoaniline + 3-carboxyphenylboronic acid?

Both routes are viable and the choice often depends on the availability and cost of the starting materials.

  • Route A may be challenging due to the potential for self-coupling of the electron-rich 4-aminophenylboronic acid. The amino group can also coordinate to the palladium catalyst, potentially affecting its activity.

  • Route B is often preferred. 3-Carboxyphenylboronic acid is commercially available and generally less prone to homocoupling than its amino-substituted counterpart.[1] The Suzuki reaction of 4-bromoaniline with aryl boronic acids is a well-established transformation.[2]

Q2: Should I protect the amino group on 4-bromoaniline?

Protection of the amino group (e.g., as an amide or carbamate) is generally not necessary for this specific Suzuki coupling and adds extra steps to the synthesis (protection and deprotection). Modern palladium catalysts and ligands are often tolerant of free amino groups. However, if you are experiencing significant side reactions or catalyst inhibition, a protecting group strategy could be considered.

Q3: Is it better to use the carboxylic acid directly or start with a methyl or ethyl ester?

Starting with the methyl or ethyl ester of 3-bromobenzoic acid (in Route A) or 3-carboxyphenylboronic acid (in Route B) can offer several advantages:

  • Improved Solubility: The ester is more soluble in common organic solvents used for Suzuki reactions.

  • Easier Purification: The resulting biphenyl ester is less polar and generally easier to purify by column chromatography than the corresponding carboxylic acid.

  • Avoidance of Base-Acid Interactions: It avoids potential complications of having a free carboxylic acid in the presence of the strong base required for the coupling reaction.

The main drawback is the need for a final hydrolysis step to convert the ester back to the carboxylic acid.

Q4: My boronic acid is old. Can I still use it?

Boronic acids can degrade over time, particularly through dehydration to form boroxines (cyclic anhydrides) or through protodeboronation. While older boronic acids can sometimes be used with success, it is best to use fresh, high-purity material if you are aiming for high yields. If you suspect your boronic acid has degraded, you can try to purify it by recrystallization.

Q5: What is the best way to purify the final product, this compound?

Due to its amphoteric nature, a pH-based purification strategy is highly effective:

  • After the reaction workup, dissolve the crude product in an organic solvent and extract it with a basic aqueous solution (e.g., 1M NaHCO₃). Your product will move to the aqueous layer as the carboxylate salt, while neutral organic impurities remain in the organic layer.

  • Separate the aqueous layer and wash it with an organic solvent (e.g., ethyl acetate) to remove any remaining non-polar impurities.

  • Acidify the aqueous layer with an acid (e.g., 1M HCl) to the isoelectric point of the product (typically around pH 4-5). The product should precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

High-Yield Experimental Protocol

This protocol is based on the Suzuki-Miyaura coupling of 4-bromoaniline and 3-carboxyphenylboronic acid, followed by purification.

Diagram of the Synthetic Workflow

Synthesis Workflow A Starting Materials: - 4-Bromoaniline - 3-Carboxyphenylboronic Acid B Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) A->B Reaction C Reaction Workup - Quenching - Extraction B->C Post-reaction D Crude Product C->D E Purification - pH-based extraction - Precipitation D->E Purification F Final Product: This compound E->F

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 4-Bromoaniline (1.0 eq)

  • 3-Carboxyphenylboronic acid (1.2 eq)[1]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromoaniline (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (around 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the layers. The product will be distributed between the organic and aqueous layers.

  • Purification:

    • Combine the organic and aqueous layers and add 1M NaHCO₃ solution to basify the mixture (pH ~9-10). This will deprotonate the carboxylic acid and move the product into the aqueous layer.

    • Separate the layers. Wash the aqueous layer with ethyl acetate (2x) to remove non-acidic impurities.

    • Carefully acidify the aqueous layer with 1M HCl with stirring. The product will precipitate out as a solid as it reaches its isoelectric point.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold deionized water and then with a small amount of cold ethyl acetate.

    • Dry the purified this compound under high vacuum.

Troubleshooting Decision Tree

Troubleshooting_Suzuki_Coupling start Low Yield or Failed Reaction q1 Is the catalyst active? start->q1 q2 Are reaction conditions optimal? q1->q2 Yes a1_yes Check catalyst source and handling. Degas solvents thoroughly. q1->a1_yes No q3 Is the boronic acid of good quality? q2->q3 Yes a2_yes Optimize base, solvent, and temperature. Ensure proper stirring. q2->a2_yes No a3_yes Use fresh boronic acid. Consider protodeboronation as a side reaction. q3->a3_yes No

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

  • Varchi, G., et al. (2004). Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 47(23), 5693-5704. Available at: [Link]

  • Piomelli, D., et al. (2004). Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure-Activity Relationships, and Molecular Modeling Studies. eScholarship, University of California. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Available at: [Link]

  • Mohan, P. S., et al. (2015). The Suzuki reaction of 4-bromoaniline with aryl boronic acids. ResearchGate. Available at: [Link]

Sources

Stability issues and degradation of 4'-Aminobiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4'-Aminobiphenyl-3-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule. By understanding its inherent chemical properties, you can mitigate degradation, ensure experimental reproducibility, and maintain the integrity of your results.

PART 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue: The solid compound has changed color (e.g., from white/off-white to yellow, brown, or purple).
  • Probable Cause: This is a classic indicator of oxidation. The primary amino group (-NH₂) on the biphenyl ring system is susceptible to air oxidation, which can be accelerated by light and elevated temperatures. Aromatic amines are known to form colored oxidation products.[1][2] The parent compound, 4-aminobiphenyl, is known to turn purple upon air exposure.

  • Immediate Action:

    • Assess the extent of discoloration. A slight change may not significantly impact purity for some applications, but it indicates that degradation has begun.

    • For sensitive experiments, it is crucial to use a fresh, unoxidized lot of the compound or purify the discolored material.

  • Preventative Measures:

    • Storage: Always store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial.

    • Temperature: Store at low temperatures (-20°C is recommended for long-term storage).

    • Handling: When handling the solid, minimize its exposure to air and light. Work quickly and in a controlled environment (e.g., a glove box or under a gentle stream of inert gas).

Issue: Unexpected peaks are observed in my analytical chromatogram (e.g., HPLC, LC-MS).
  • Probable Cause: The appearance of new peaks is a strong indication of degradation. The identity of these degradation products will depend on the specific stress conditions the compound has been exposed to.

    • Oxidative Degradation: Exposure to air or oxidizing agents can lead to the formation of N-oxides, nitroso, or nitro derivatives, as well as phenolic compounds from hydroxylation of the aromatic rings.[3][4] In the presence of certain metals like copper, oxidation can be accelerated.[3]

    • Photodegradation: Exposure to UV or even ambient light can cause degradation. For example, para-aminobenzoic acid (PABA), a structurally related compound, is known to photodegrade under UVB and UVC irradiation.[5][6][7][8][9]

    • pH-Mediated Degradation: The compound has both a basic amino group and an acidic carboxylic acid group, making it susceptible to degradation in strongly acidic or basic solutions.[10][11][12][13] For instance, in acidic solutions, amino acids can sometimes undergo cyclization or other degradative reactions.[10]

  • Troubleshooting Workflow:

    G start Unexpected Chromatographic Peaks Observed check_blanks 1. Analyze Blanks (Solvent, Mobile Phase) start->check_blanks is_contaminant Is the peak present in blanks? check_blanks->is_contaminant contaminant Source is contamination. Investigate solvent/system purity. is_contaminant->contaminant Yes degradation Peak is likely a degradant. is_contaminant->degradation No stress_studies 2. Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) degradation->stress_studies identify_degradants 3. Characterize Degradants (e.g., using LC-MS/MS) stress_studies->identify_degradants review_protocol 4. Review Experimental Protocol identify_degradants->review_protocol mitigate 5. Implement Preventative Measures (e.g., pH control, light protection, inert atmosphere) review_protocol->mitigate

    Caption: Troubleshooting workflow for identifying the source of unexpected chromatographic peaks.

Issue: Inconsistent results in biological or chemical assays.
  • Probable Cause: If the purity of your stock solution or sample is compromised by degradation, it can lead to a decrease in the effective concentration of the active compound, resulting in poor reproducibility. The degradation products themselves might also interfere with the assay, either by inhibiting or enhancing the measured response.

  • Solution:

    • Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment.

    • Analyze Purity: Use a quick analytical method like HPLC-UV to check the purity of your stock solution before use, especially if it has been stored for any length of time.

    • Solvent Selection: Be mindful of your choice of solvent. While the compound is likely soluble in organic solvents like DMSO or DMF, these can also degrade over time. Aqueous solutions should be buffered to a pH that ensures maximum stability (typically near neutral, but this should be experimentally determined).

PART 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Based on the chemical nature of the molecule, the following storage conditions are recommended to maximize shelf life:

  • Solid Compound: Store at -20°C, under an inert atmosphere (argon or nitrogen), and protected from light in an amber vial.

  • Solutions: It is strongly recommended to prepare solutions fresh. If short-term storage is unavoidable, store solutions at -20°C or -80°C, protected from light, and consider purging the headspace of the vial with inert gas before sealing. The stability in solution is highly dependent on the solvent and pH.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The molecule possesses both a weakly basic amino group and a weakly acidic carboxylic acid group. Therefore, its stability can be significantly influenced by pH.[10][11][13]

  • Acidic Conditions (low pH): The amino group will be protonated (-NH₃⁺). While this may protect it from oxidation, strongly acidic conditions can promote other degradation pathways, such as hydrolysis of other functional groups if present, or potentially unwanted side reactions.[10]

  • Basic Conditions (high pH): The carboxylic acid group will be deprotonated (-COO⁻). The free amino group (-NH₂) is more susceptible to oxidation at higher pH.

  • Recommendation: For aqueous solutions, it is advisable to use a buffer system to maintain a stable pH, likely in the neutral to slightly acidic range (pH 5-7). The optimal pH should be determined empirically through a stability study.

Q3: What are the primary degradation pathways I should be aware of?

A3: The main degradation pathways are driven by the reactivity of the aromatic amine and the biphenyl ring system.

G main This compound oxidation Oxidation (O₂, Peroxides, Light) main->oxidation Forms N-oxides, nitroso/nitro compounds, colored polymers photolysis Photodegradation (UV/Vis Light) main->photolysis Leads to radical formation, bond cleavage ph_instability pH-Mediated Reactions (Strong Acid/Base) main->ph_instability Affects solubility and functional group reactivity

Caption: Primary degradation pathways for this compound.

  • Oxidation: This is the most likely degradation pathway under ambient conditions. The amino group is an electron-donating group, making the aromatic rings susceptible to oxidative attack. This can lead to the formation of colored impurities.[3][4]

  • Photodegradation: Aromatic amines can be sensitive to light. UV radiation can provide the energy to break chemical bonds and initiate radical chain reactions, leading to a complex mixture of degradation products.[5]

  • Reactions of the Carboxylic Acid: While generally stable, the carboxylic acid group can undergo esterification if stored in alcoholic solvents, especially under acidic conditions.

Q4: What analytical methods are suitable for assessing the purity and stability of this compound?

A4: A stability-indicating analytical method is crucial.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique. A reverse-phase HPLC method with UV detection (a photodiode array detector is ideal for seeing all chromophoric species) can separate the parent compound from its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the exact mass of the degradation products, which is the first step in structural elucidation.[14]

  • Forced Degradation Studies: To develop a robust stability-indicating method, it is recommended to perform forced degradation studies.[15] This involves intentionally exposing the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate degradation products and ensure the analytical method can resolve them from the parent peak.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, based on the functional groups present, you should avoid:

  • Strong Oxidizing Agents: (e.g., peroxides, permanganates, nitrates) as they will rapidly degrade the amino group.

  • Strong Acids: Can lead to salt formation and potentially other reactions.

  • Strong Bases: Can deprotonate the carboxylic acid and may catalyze oxidation of the amine.

  • Certain Metals: Transition metals like copper can catalyze oxidation reactions.[3]

Data Summary

Factor Potential Effect on Stability Recommendation
Temperature High temperatures accelerate oxidation and other degradation reactions.Store at low temperatures (-20°C for long-term).
Light UV and visible light can cause photodegradation.Store in amber vials or otherwise protect from light.
Oxygen/Air The amino group is susceptible to oxidation.Store and handle under an inert atmosphere (N₂ or Ar).
pH Both acidic and basic conditions can affect stability and solubility.Buffer aqueous solutions, ideally between pH 5-7.
Solvents Protic solvents (e.g., methanol) could potentially esterify the carboxylic acid group over time.Prepare solutions fresh. For storage, consider aprotic solvents like acetonitrile or DMSO.

References

  • UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isol
  • Bacterial degradation of monocyclic arom
  • Mechanism of oxidative DNA damage induced by carcinogenic 4-aminobiphenyl. PubMed.
  • This compound | C13H11NO2 | CID 2772300. PubChem.
  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • The Thermal Stability of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide. Benchchem.
  • Development of forced degradation and stability indic
  • Bacterial Degradation of Arom
  • Photocatalytic degradation of p-aminobenzoic acid on N-biomass charcoal etched with Fe-Al-bilayer hydroxide: New insights through spectroscopic investig
  • Bacterial degradation of monocyclic arom
  • Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone-Induced Bone Form
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of arom
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • Protecting Groups for Amines: Carbam
  • 4-Aminobiphenyl. Wikipedia.
  • Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. The College of Wooster.
  • pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties.
  • Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. PubMed.
  • NIOSH MANUAL OF ANALYTICAL METHODS THIRD EDITION THIRD SUPPLEMENT PB90-162470 U.S.
  • Catalytic Photodegradation of p-aminobenzoic Acid on TiO2 Nanowires with High Surface Area. OSTI.
  • 2-Aminobiphenyl | C12H11N | CID 7015. PubChem.
  • 2.5: Day 13- Alcohols, Carboxylic Acids, Amines, Amides; Hydrogen Bonding. Chemistry LibreTexts.
  • Chemical degradation of arom
  • Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface.
  • Forced degradation studies: A critical lens into pharmaceutical stability. [Source Not Found].
  • How does pH affect chemical reactions and molecules (example amino acids)?. Quora.
  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. MDPI.
  • Amino Acid-Protecting Groups. [Source Not Found].
  • 4-Aminobiphenyl. Chem-Impex.
  • Photodegradation of Octyldimethyl para-aminobenzoic Acid (OD-PABA or Padimate O) and its Photoproduct Formation. Steinmetz Symposium - Union College.
  • Process for the preparation of 4'-hydroxybiphenyl-4-carboxylic acid.
  • Degradation of aromatic amines in textile-dyeing sludge by combining the ultrasound technique with potassium permangan
  • 4′-Amino-biphenyl-3-carboxylic acid isopropyl ester. SCBT - Santa Cruz Biotechnology.
  • Bacterial Degradation of Aromatic Compounds.
  • 4-aminobiphenyl -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). [Source Not Found].
  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • Tracking Aromatic Amines from Sources to Surface Waters.
  • Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. PMC - NIH.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH.
  • Short- and Long-Term Stability of Arom
  • Towards Reducing Food Wastage: Analysis of Degradation Products Formed during Meat Spoilage under Different Conditions. MDPI.

Sources

Identifying common impurities in 4'-Aminobiphenyl-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 4'-Aminobiphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth FAQs and troubleshooting guides based on established chemical principles and field-proven insights to help you optimize your reaction outcomes and achieve high purity for this critical building block.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound, providing foundational knowledge for successful experimentation.

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and versatile method for constructing the biphenyl backbone of this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction creates the crucial carbon-carbon bond between the two phenyl rings. The two primary variations of this approach are:

  • Route A: Coupling of a 4-halobenzoic acid (or its ester) with 3-aminophenylboronic acid .

  • Route B: Coupling of a 3-haloaniline with 4-carboxyphenylboronic acid .

Both routes are effective, and the choice often depends on the commercial availability, cost, and stability of the starting materials. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C), a base (e.g., Na₂CO₃, K₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water.[2][3]

Q2: What are the primary classes of impurities I should anticipate in my crude product?

Regardless of the specific Suzuki coupling route chosen, several classes of impurities are consistently observed. Proactively understanding these impurities is the first step toward minimizing them.

Impurity Class Common Examples Chemical Origin Analytical Signature (LC-MS)
Unreacted Starting Materials 4-Bromobenzoic acid; 3-Aminophenylboronic acidIncomplete reaction; Poor catalyst activity; Incorrect stoichiometry.Peaks corresponding to the exact mass of the starting materials.
Homocoupling Byproducts 4,4'-Biphenyldicarboxylic acid; 3,3'-DiaminobiphenylOxidative coupling of two boronic acid molecules or two aryl halide molecules. Often promoted by the presence of oxygen.[4][5]Symmetrical molecules with masses corresponding to the dimers of the starting materials.
Protodeborylation/ Dehalogenation Benzoic acid; AnilineCleavage of the C-B bond in the boronic acid or the C-X bond in the aryl halide, with replacement by a hydrogen atom.[6]Peaks corresponding to the mass of the parent arene without the functional coupling group.
Catalyst-Related Impurities Residual Palladium; Phosphine OxidesIncomplete removal of the palladium catalyst after workup. Oxidation of phosphine ligands.Elemental analysis (ICP-MS) for palladium.[3] Specific masses for oxidized ligands in LC-MS.
Isomeric Impurities 2'-Aminobiphenyl-3-carboxylic acid; 4'-Aminobiphenyl-2-carboxylic acidUse of impure starting materials containing positional isomers (e.g., 2-bromoaniline impurity in 3-bromoaniline).Peaks with the same mass as the desired product but different retention times in HPLC.
Phenolic Impurities 4-Hydroxybenzoic acidHydroxylation of the aryl halide, which can be promoted by certain bases and reaction conditions.[4]Peak corresponding to the mass of the hydroxylated starting material.
Q3: How can I minimize the formation of these impurities during the reaction?

Minimizing impurities starts with careful planning and execution of the synthesis. Here are key preventative strategies:

  • Ensure High-Purity Starting Materials: The principle of "garbage in, garbage out" is critical. Use starting materials with the highest possible purity to avoid introducing isomeric or other difficult-to-remove impurities.

  • Maintain an Inert Atmosphere: Homocoupling of boronic acids is often exacerbated by the presence of oxygen.[4] Thoroughly degas all solvents (e.g., by sparging with nitrogen or argon for 30-60 minutes) and maintain a positive pressure of an inert gas throughout the reaction.

  • Optimize the Catalyst and Ligand System: The choice of palladium source and ligand can significantly impact side reactions. For instance, using Pd/C can simplify catalyst removal, which is advantageous for large-scale synthesis.[3]

  • Control Stoichiometry: A slight excess (e.g., 1.05-1.1 equivalents) of the boronic acid reagent is often used to ensure the complete consumption of the more valuable or difficult-to-remove aryl halide.

  • Select the Appropriate Base: The base is crucial for the transmetalation step. Common choices like K₂CO₃ or Na₂CO₃ are effective. The strength and type of base can influence the rate of side reactions, so optimization may be required.

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem: My LC-MS analysis shows a peak with the same mass as my product but at a different retention time. What is it?

Question: I've successfully synthesized what I believe is this compound, but my HPLC shows two peaks with an identical m/z value in the mass spectrometer. How do I identify this impurity and get rid of it?

Answer: This is a classic sign of an isomeric impurity . Given the starting materials, this impurity is likely a positional isomer, such as 2'-Aminobiphenyl-3-carboxylic acid or 4'-Aminobiphenyl-4-carboxylic acid, which would have formed from an isomeric impurity in one of your starting materials.

Diagnostic & Solution Workflow:

  • Analyze Starting Materials: The first crucial step is to analyze your starting materials (e.g., the 3-haloaniline or 3-aminophenylboronic acid) by a high-resolution method like GC-MS or HPLC. This will confirm the presence of any positional isomers.

  • Optimize Purification:

    • Chromatography: Isomers can be notoriously difficult to separate. A standard C18 column may not provide sufficient resolution. Consider using a phenyl-hexyl or biphenyl stationary phase, which can offer alternative selectivity for aromatic compounds through π-π interactions.[7][8]

    • Recrystallization: Experiment with different solvent systems for recrystallization. A carefully chosen solvent can exploit subtle differences in solubility between the desired product and the isomeric impurity.

    • pH-Mediated Extraction: The pKa values of the carboxylic acid and amino groups might be slightly different between isomers. A careful, multi-step liquid-liquid extraction at precisely controlled pH values may allow for selective separation.[9]

  • Source Purer Reagents: If the impurity level in the starting material is too high, the most effective solution is to source a purer batch of the reagent or purify it before use.

Problem: My reaction is sluggish, and the main byproduct is a symmetrical homocoupled dimer of my boronic acid.

Question: My Suzuki reaction is not going to completion, and I've identified a significant amount of 4,4'-biphenyldicarboxylic acid in the crude mixture. What is causing this homocoupling, and how can I favor the desired cross-coupling?

Answer: The formation of a homocoupled boronic acid dimer is a very common side reaction in Suzuki couplings.[4][5] It is primarily caused by two factors: the presence of oxygen and/or suboptimal reaction conditions that disfavor the main catalytic cycle.

Below is a logical workflow to troubleshoot this issue.

Troubleshooting Flowchart for Homocoupling

Caption: A step-by-step guide to diagnosing and solving homocoupling issues.

Problem: After workup, my product is discolored, and ICP-MS analysis shows high levels of residual palladium.

Question: My final product has a gray/black tint, and elemental analysis confirms palladium contamination is well above the acceptable limit (<10 ppm). How can I effectively remove the residual palladium?

Answer: Residual palladium is a common issue, especially in pharmaceutical synthesis, due to strict regulatory limits. The discoloration is a tell-tale sign of palladium black. Standard purification methods like crystallization are often insufficient.

Protocol for Palladium Scavenging:

  • Dissolution: Dissolve the crude, palladium-containing product in a suitable organic solvent (e.g., THF, Ethyl Acetate).

  • Scavenger Addition: Add a palladium scavenger. There are several types:

    • Thiol-based scavengers: Functionalized silica gels or resins with thiol (-SH) groups are highly effective at binding palladium. Add the scavenger (typically 5-10 wt% relative to the product) to the solution.

    • Activated Carbon: A cost-effective but sometimes less efficient option.[3] Use a high-surface-area activated carbon.

    • Cysteine: L-cysteine can also be used as a natural and effective scavenger.

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-12 hours. The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-bound palladium or activated carbon. Wash the filter cake with fresh solvent to ensure full recovery of the product.

  • Analysis: Concentrate the filtrate and re-analyze for palladium content using ICP-MS or a similar technique. Repeat the scavenging process if necessary.

Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol describes a general procedure. Researchers should optimize conditions based on their specific substrates and scale.

  • Reagent Setup: To a flame-dried round-bottom flask, add 4-carboxyphenylboronic acid (1.05 eq.), 3-bromoaniline (1.0 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 ratio by volume) via cannula or syringe.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 - 0.03 eq.), under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with water.

    • Acidify the aqueous mixture with 1M HCl to a pH of ~3-4. The product should precipitate.

    • Filter the solid, wash thoroughly with water, and then with a small amount of a non-polar solvent like hexanes to remove non-polar impurities.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., Ethanol/Water or Acetic Acid/Water) to yield the pure product.[1]

Protocol 2: HPLC Method for Purity Analysis

This method provides a baseline for analyzing the purity of the final product and identifying potential impurities.

Parameter Condition
Column Biphenyl Phase Column, 2.7 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 254 nm and 280 nm; Mass Spectrometry (ESI+)
Injection Volume 5 µL
Sample Prep 0.1 mg/mL in 50:50 Acetonitrile/Water

This method is a starting point and should be validated for specificity, linearity, and accuracy.[10]

Impurity Formation Pathway Diagram

Synthesis_Pathway A 3-Haloaniline Cat Pd(0) Catalyst + Base A->Cat Imp1 3,3'-Diaminobiphenyl (Homocoupling) A->Imp1 Side Reaction Imp3 Aniline (Dehalogenation) A->Imp3 Side Reaction B 4-Carboxyphenyl- boronic Acid B->Cat Imp2 4,4'-Biphenyldicarboxylic acid (Homocoupling) B->Imp2 Side Reaction (O2 promoted) Imp4 Benzoic Acid (Protodeborylation) B->Imp4 Side Reaction Product 4'-Aminobiphenyl- 3-carboxylic acid Cat->Product Suzuki Cross-Coupling (Desired Pathway)

Sources

Technical Support Center: Synthesis of 4'-Aminobiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of 4'-Aminobiphenyl-3-carboxylic acid. It provides an overview of common synthetic strategies, answers to frequently asked questions, and detailed troubleshooting for issues that may be encountered during laboratory and pilot-scale production.

Critical Safety & Handling Advisory

WARNING: 4'-Aminobiphenyl and its derivatives are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), indicating they are carcinogenic to humans.[1][2] All handling of these materials must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Engineering controls and stringent work practices are essential to prevent exposure.[1]

Overview of Primary Synthetic Strategies

The core challenge in synthesizing this compound is the formation of the C-C bond between the two phenyl rings. The most prevalent and scalable methods are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. An alternative, copper-catalyzed approach is the Ullmann reaction.

Synthesis_Pathways cluster_suzuki Suzuki-Miyaura Coupling (Pd-catalyzed) cluster_ullmann Ullmann Reaction (Cu-catalyzed) A1 3-Bromobenzoic acid C1 Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3, Cs2CO3) A1->C1 B1 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (4-Aminophenylboronic acid pinacol ester) B1->C1 Product This compound C1->Product Route A A2 3-Carboxyphenylboronic acid C2 Pd Catalyst + Base A2->C2 B2 4-Bromoaniline (or 4-Iodoaniline) B2->C2 C2->Product Route B D 3-Iodobenzoic acid F Cu Catalyst (e.g., CuI) + Ligand (e.g., Proline) + Base D->F E 4-Aminoaniline E->F F->Product Route C (Often requires harsher conditions)

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for scale-up: Suzuki or Ullmann?

A1: The Suzuki-Miyaura coupling is overwhelmingly preferred for scale-up. The reasons are multifactorial:

  • Milder Conditions: Suzuki reactions typically run at lower temperatures (e.g., 80-100 °C) compared to classic Ullmann conditions, which can exceed 200 °C.[3]

  • Higher Yields & Selectivity: Modern Suzuki protocols are well-optimized, offering higher yields and fewer side products like homocoupled species.

  • Catalyst Loading: Palladium catalyst loading is often very low (mol %), making it more cost-effective and easier to remove during purification.

  • Functional Group Tolerance: The Suzuki reaction is tolerant of a wide array of functional groups, including the carboxylic acid and amine present in the target molecule.

While modern Ullmann reactions using specific ligands have improved, they often require higher catalyst loading and can be more sensitive to substrate scope.[4][5]

Q2: Should I protect the amine or carboxylic acid functional groups before the coupling reaction?

A2: Generally, protection is not required for a Suzuki coupling. The reaction conditions are typically compatible with both free amines and carboxylic acids. The basic conditions of the reaction will deprotonate the carboxylic acid to the carboxylate salt, which is stable. However, if side reactions involving these groups are observed (e.g., amidation under harsh conditions), protection strategies can be considered, though this adds steps and cost to the overall synthesis.

Q3: What are the key physical properties of the final product I should be aware of for purification?

A3: this compound is a solid. Its amphoteric nature (containing both an acidic carboxyl group and a basic amino group) dictates its solubility. It is generally poorly soluble in neutral organic solvents and water but will dissolve in aqueous acid (protonating the amine) or aqueous base (deprotonating the carboxylic acid). This property is the cornerstone of its purification via acid-base extraction.[6]

Troubleshooting Guide for Synthesis & Scale-Up

Issue 1: Low or No Yield in Suzuki Coupling Step

Q: My Suzuki reaction has stalled or given a very low yield of the desired biphenyl product. What are the likely causes and how can I fix it?

A: Low yield is a common issue that can almost always be traced back to one of three areas: catalyst activity, reaction conditions, or starting material quality.

Troubleshooting_LowYield cluster_Catalyst Catalyst System Integrity cluster_Conditions Reaction Conditions cluster_Reagents Starting Material Quality Start Problem: Low Coupling Yield C1 Is the Palladium catalyst fresh? (Pd(0) can oxidize to inactive Pd(II) on storage) Start->C1 Check First R1 Is the solvent properly degassed? (Oxygen poisons the catalyst) Start->R1 Check Concurrently S1 Is the boronic acid/ester pure? (Boronic acids can degrade via dehydration or protodeboronation) Start->S1 Check Concurrently C2 Is the phosphine ligand intact? (Ligands can be air-sensitive) C1->C2 C3 Action: Use a fresh catalyst/ligand or a pre-catalyst. Consider a more robust ligand like XPhos or CyJohnPhos. C2->C3 R2 Is the base strong enough and sufficiently soluble? R1->R2 R3 Is the temperature high enough? (Aryl bromides may require more heat than iodides) R2->R3 R4 Action: Thoroughly degas solvent with N2/Ar. Switch to a stronger/more soluble base (e.g., K2CO3 -> Cs2CO3). Incrementally increase temperature. R3->R4 S2 Action: Check purity by NMR. Recrystallize if necessary. Use the pinacol ester for better stability. S1->S2

Caption: Troubleshooting workflow for low Suzuki coupling yield.

In-depth Causality:

  • Catalyst Deactivation: The active catalytic species is Pd(0). Oxygen can irreversibly oxidize it to the inactive Pd(II) state, halting the catalytic cycle. Phosphine ligands are also prone to oxidation.

  • Ineffective Base: The base plays a crucial role in activating the boronic acid. If the base is too weak or does not dissolve in the reaction medium, the transmetalation step will be inefficient. Cesium carbonate is often effective due to its high basicity and solubility in organic solvents.

  • Protodeboronation: This is a key side reaction where the boronic acid C-B bond is cleaved by a proton source (like water) before it can couple, reducing the available amount of one of your key reactants. Using a stable boronic ester (like the pinacol ester) and ensuring anhydrous conditions can mitigate this.

Issue 2: Difficult Purification & Persistent Impurities

Q: After the reaction, I'm struggling to isolate pure this compound. What are the common impurities and how can I remove them?

A: The most common impurities are starting materials, homocoupled byproducts (biphenyl-3-carboxylic acid or 4,4'-diaminobiphenyl), and residual catalyst. A multi-step purification strategy is usually required.

Recommended Purification Workflow:

  • Initial Workup: After the reaction, quench with water and filter off the solid palladium catalyst if it has precipitated. If it's soluble, it will be removed in subsequent steps.

  • Acid-Base Extraction: This is the most powerful purification step for this molecule.

    • Dissolve the crude product mixture in a suitable aqueous base (e.g., 1M NaOH). Your product, being a carboxylic acid, will dissolve to form the sodium salt. Unreacted 4-bromoaniline and non-acidic impurities will remain in the organic phase or as a solid.

    • Perform an extraction with an organic solvent (e.g., ethyl acetate) to remove these neutral/basic impurities. Discard the organic layer.

    • Slowly acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~4-5. The this compound will precipitate out as a solid.

    • Filter the solid product and wash thoroughly with deionized water.

  • Recrystallization: If the product is still not pure, recrystallization is the final step. A common solvent system is an alcohol/water mixture (e.g., ethanol/water or isopropanol/water). Dissolve the product in the minimum amount of hot alcohol and slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.

Impurity TypeSourceRemoval Strategy
Unreacted Aryl Halide Incomplete reactionRemoved during the basic wash in the acid-base extraction.
Unreacted Boronic Acid Incomplete reactionGenerally water-soluble and removed during workup.
Homocoupled Byproducts Side reaction of starting materialsCan be difficult to remove. Recrystallization is often the most effective method.
Residual Palladium Catalyst from the reactionPrimarily removed by filtration after the reaction or during the extractions. For trace amounts, treatment with activated carbon can be effective.
Issue 3: Scale-Up Problems - Reaction Stalls or Exotherm

Q: I successfully made the compound on a 1g scale, but when I tried a 100g scale, the reaction either stalled or became too hot. What's happening?

A: This is a classic scale-up challenge.[7] The surface-area-to-volume ratio decreases as you scale up, which significantly impacts heat and mass transfer.

  • Stalled Reaction (Poor Mixing): What was easily mixed with a small magnetic stir bar in a round-bottom flask becomes inefficient in a large reactor. This creates localized "dead spots" where reagents don't come into contact.

    • Solution: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure efficient mixing of the entire reaction volume.

  • Exotherm (Poor Heat Transfer): Cross-coupling reactions are exothermic. On a small scale, the flask's surface area dissipates this heat easily. On a large scale, the heat generated can't escape as quickly, causing the internal temperature to rise uncontrollably. This can lead to side reactions, solvent boiling, or catalyst decomposition.

    • Solution: Control the rate of addition of one of the reagents to manage the rate of heat generation. Use a reactor with a cooling jacket and ensure adequate coolant flow. For highly exothermic processes, a semi-batch process (where one reactant is added slowly over time) is standard practice.

Detailed Experimental Protocol (Example: Suzuki Coupling)

This protocol is a representative example and may require optimization.

Materials:

  • 3-Bromobenzoic acid (1.0 eq)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v), degassed

Procedure:

  • Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 3-bromobenzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and potassium carbonate.

  • Inerting: Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst. The mixture may change color.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Cooling & Quench: Once complete, cool the reaction to room temperature. Add water to dissolve the inorganic salts.

  • Purification:

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel. Wash with ethyl acetate (2x) to remove non-acidic impurities.

    • Collect the aqueous layer and slowly acidify with 2M HCl with stirring until a precipitate forms (pH ~4-5).

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water and then a small amount of cold ethyl acetate.

  • Drying: Dry the purified solid in a vacuum oven at 50 °C to a constant weight.

  • Analysis: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and LC-MS.

References

  • International Agency for Research on Cancer (IARC). (2009). 4-AMINOBIPHENYL 1. Exposure Data. IARC Publications. [Link]

  • Wikipedia. 4-Aminobiphenyl. [Link]

  • U.S. Environmental Protection Agency (EPA). 4-Aminobiphenyl. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • Boron Molecular. This compound methyl ester. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Al-dujaili, et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • Organic Syntheses. 3-bromo-4-aminotoluene. [Link]

  • Google Patents.
  • ResearchGate. Versatile Synthesis Strategy for Carboxylic Acid−functionalized Upconverting Nanophosphors as Biological Labels. [Link]

  • Arkivoc. Novel synthesis of 1-alkyl-4-tosyl-3-carboxymethyl- 1,2,3,4-tetrahydroquinoxalin-2-ones. [Link]

  • Google Patents.
  • ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]

  • ResearchGate. Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV). [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • ResearchGate. Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. [Link]

  • ResearchGate. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. [Link]

  • National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • MDPI. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

  • Google Patents. Process for the preparation of 4- (4-aminophenyl) -3-morpholinone.
  • Royal Society of Chemistry. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • ResearchGate. Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. [Link]

  • Google Patents. Synthesis process of 4-bromo-4' -propylbiphenyl.
  • National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • HWS Labortechnik. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

Sources

Technical Support Center: Ensuring the Stability of 4'-Aminobiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4'-Aminobiphenyl-3-carboxylic acid. It addresses common challenges and questions regarding the compound's storage and stability to ensure the integrity and reproducibility of your experimental results. The information herein is synthesized from established chemical principles and data on structurally related compounds.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you troubleshoot common problems that may arise during the handling and use of this compound, which could be indicative of compound instability.

Q1: My sample of this compound has developed a colored tint (e.g., yellow, brown, or purple) over time. Is it still usable?

A1: The development of a colored tint is a strong indicator of degradation, likely due to the oxidation of the aromatic amine functional group. Aromatic amines are susceptible to air oxidation, which can be accelerated by light and heat. The parent compound, 4-aminobiphenyl, is known to turn purple upon exposure to air. This color change signifies the formation of oxidized impurities, which can interfere with your experiments.

  • Causality: The lone pair of electrons on the nitrogen atom of the amino group is susceptible to attack by atmospheric oxygen, leading to the formation of colored quinone-imine or other polymeric oxidation products. This process can be catalyzed by trace metal impurities.

  • Recommended Action:

    • Assess Purity: Before use, it is crucial to assess the purity of the discolored sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2]

    • Recrystallization: If the impurity level is low, you may be able to purify the compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Discard if Necessary: If significant degradation has occurred, it is best to discard the sample and use a fresh, properly stored batch to ensure the reliability of your results.

Q2: I am observing inconsistent results in my assays using different batches of this compound, even though they are from the same supplier.

A2: Inconsistent results between batches can often be attributed to variations in purity due to handling and storage conditions. Even if from the same supplier, different lots may have been exposed to varying conditions during shipping and storage.

  • Causality: The primary factors affecting stability are exposure to air (oxygen), light, and elevated temperatures. Inconsistent storage can lead to varying degrees of degradation. The presence of the carboxylic acid group can also influence its solid-state properties and stability.

  • Recommended Action:

    • Standardize Storage: Implement a strict, standardized storage protocol for all batches of the compound as outlined in the FAQ section below.

    • Aliquot Samples: Upon receiving a new batch, if it is a solid, consider aliquoting it into smaller, tightly sealed containers. This minimizes the exposure of the entire batch to the atmosphere each time a sample is taken.

    • Purity Verification: It is good practice to perform a quick purity check (e.g., by HPLC or melting point determination) on each new batch before use to ensure it meets your experimental requirements.

Q3: My reaction yield is lower than expected when using this compound that has been stored for a while. Could this be related to its stability?

A3: Yes, a decrease in reaction yield is a common consequence of using a degraded starting material.

  • Causality:

    • Oxidation: As mentioned, the amine group can oxidize, reducing the concentration of the active starting material.

    • Decarboxylation: While aromatic carboxylic acids are generally stable, they can undergo decarboxylation at elevated temperatures.[3][4] If the compound has been stored improperly at high temperatures, some degradation to 4-aminobiphenyl could occur, which would not participate in reactions targeting the carboxylic acid group.

  • Recommended Action:

    • Use Fresh Sample: Repeat the reaction with a fresh sample of this compound that has been stored under the recommended conditions.

    • Analytical Confirmation: Analyze the older batch by techniques such as NMR or LC-MS to identify potential degradation products and confirm the cause of the lower yield.

II. Frequently Asked Questions (FAQs) on Storage and Handling

This section provides answers to frequently asked questions regarding the optimal storage and handling of this compound.

Q1: What is the optimal temperature for storing this compound?

A1: For long-term storage, it is recommended to store this compound at 2-8°C in a refrigerator. Some suppliers may even recommend storage at -20°C for maximum stability, particularly for solutions. Storing at reduced temperatures slows down the rate of potential degradation reactions, including oxidation.

Q2: How should I protect the compound from light and air?

A2: this compound should be stored in a tightly sealed, amber glass vial or a container that is opaque to light. To further protect it from air, you can purge the container with an inert gas like argon or nitrogen before sealing. This is especially important for long-term storage.

Q3: What is the recommended procedure for handling the solid compound?

A3: Due to its potential hazards as an aromatic amine, proper personal protective equipment (PPE) should always be used. This includes safety glasses, gloves, and a lab coat. Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[5]

Q4: Can I store this compound in solution? If so, what are the recommended solvents and storage conditions?

A4: While storing in solution is convenient, it may accelerate degradation compared to storing as a solid. If you need to prepare a stock solution, it is best to prepare it fresh. If short-term storage is necessary:

  • Solvent Choice: Use a high-purity, dry, aprotic solvent such as DMSO or DMF. Avoid solvents that may react with the amine or carboxylic acid groups.

  • Storage Conditions: Store stock solutions at -20°C or lower in tightly sealed vials with an inert gas overlay.

  • Stability Check: The stability of the compound in solution is not well-documented. It is advisable to perform a stability study for your specific solvent and storage conditions if the solution will be used over an extended period.

Q5: What are the main degradation pathways I should be concerned about?

A5: The two primary degradation pathways are:

  • Oxidation of the Amino Group: This is the most likely degradation pathway under ambient conditions, leading to colored impurities.[6][7]

  • Decarboxylation: The loss of the carboxylic acid group as CO2 is less likely under normal storage conditions but can be induced by high temperatures.[3]

III. Data Summary and Visualization

Table 1: Recommended Storage Conditions for this compound
ParameterConditionRationale
Temperature 2-8°C (Long-term solid)Slows down chemical degradation rates.
-20°C (Solution)Further minimizes degradation in solution.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aromatic amine.[6]
Light Amber vial or opaque containerProtects against light-catalyzed degradation.
Container Tightly sealed glass vialPrevents exposure to moisture and air.
Diagram 1: Decision Workflow for Handling and Storage

This diagram outlines the key decision points for ensuring the stability of this compound from receipt to experimental use.

G cluster_0 Receiving and Initial Handling cluster_1 Storage cluster_2 Experimental Use Receive Receive Compound Inspect Inspect for Color Change Receive->Inspect Purity_Check Optional: Purity Check (HPLC/Melting Point) Inspect->Purity_Check Aliquot Aliquot into Smaller Vials Purity_Check->Aliquot Store_Solid Store Solid at 2-8°C (Inert Gas, Dark) Aliquot->Store_Solid Long-term Storage Check_Appearance Check Appearance Before Use Store_Solid->Check_Appearance Store_Solution Store Solution at -20°C (Inert Gas, Dark) Prepare_Fresh Prepare Solution Freshly Prepare_Fresh->Store_Solution Short-term only Use_Hood Handle in Fume Hood Use_Hood->Prepare_Fresh If solution needed Check_Appearance->Use_Hood

Caption: Decision workflow for handling and storage.

IV. Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound. This method should be optimized for your specific instrumentation and requirements.

Objective: To determine the purity of a sample of this compound and detect the presence of potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Degas both mobile phases before use.

  • Standard Preparation:

    • Accurately weigh approximately 5 mg of a reference standard of this compound.

    • Dissolve in a suitable solvent (e.g., a small amount of acetonitrile or methanol) and dilute to a final concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration as the standard using the same procedure.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm (or a wavelength of maximum absorbance determined by a UV scan)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Calculate the purity of the sample by the area percent method:

      • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Expected Results: A pure sample should show a single major peak at the retention time determined by the standard. The presence of additional peaks, especially those that are absent in a fresh sample, indicates impurities or degradation products.

V. References

  • PubMed. (2024). Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. [Link]

  • PubMed. (2001). Mechanism of oxidative DNA damage induced by carcinogenic 4-aminobiphenyl. [Link]

  • ResearchGate. (2015). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. [Link]

  • PubChem. This compound. [Link]

  • PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate. (2025). Hydrothermal stability of aromatic carboxylic acids. [Link]

  • SIELC Technologies. HPLC Separation of Aminobiphenyls. [Link]

  • PubMed. (2006). 2- and 4-Aminobiphenyls induce oxidative DNA damage in human hepatoma (Hep G2) cells via different mechanisms. [Link]

  • PubMed. (1990). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Britannica. Carboxylic acid - Aromatic, Organic, Reactions. [Link]

  • NCBI Bookshelf. 4-AMINOBIPHENYL. [Link]

  • Organic Syntheses. (2012). Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. [Link]

  • Reddit. (2024). Investigating The Stability of Aromatic Carboxylic Acids in Hydrated Magnesium Sulfate under UV Irradiation to Assist Detection of Organics on Mars. [Link]

  • Quora. (2018). Why does aromatic carboxylic acid have a high acid strength compared to aliphatic carboxylic acid?. [Link]

  • New Jersey Department of Health. 4-Aminodiphenyl - Hazardous Substance Fact Sheet. [Link]

  • PubMed. (2021). Electrocatalytic oxidation of aromatic amine (4-aminobiphenyl): Kinetics and transformation products with mechanistic approach. [Link]

  • ResearchGate. (2014). 20.2.1.2.11 Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. [Link]

  • PubMed Central. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4'-Aminobiphenyl-3-carboxylic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the biphenyl scaffold represents a privileged structure in the design of novel therapeutics. Its inherent rigidity and tunable electronic properties make it an attractive starting point for developing potent and selective inhibitors of various biological targets. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4'-aminobiphenyl-3-carboxylic acid derivatives, with a particular focus on their emerging potential as anticancer agents. We will objectively compare their performance with established alternatives, supported by experimental data, and provide detailed protocols to facilitate further research in this promising area.

The this compound Scaffold: A Versatile Pharmacophore

The this compound core combines several key features that are advantageous for drug design. The biphenyl unit provides a rigid backbone, allowing for precise positioning of functional groups within a target's binding site. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, or as a charged group at physiological pH, enabling strong interactions with polar residues in a protein. The amino group offers another site for hydrogen bonding and can be readily modified to modulate the compound's physicochemical properties and explore different binding pockets.

The strategic placement of the amino group at the 4'-position and the carboxylic acid at the 3-position creates a specific vector for substitution, allowing for the systematic exploration of chemical space to optimize biological activity.

Unraveling the Structure-Activity Relationship: Insights from Anticancer Studies

While comprehensive SAR studies on the exact this compound scaffold are still emerging, valuable insights can be gleaned from the analysis of closely related biphenyl carboxylic acid derivatives that have been investigated for their anticancer properties. The primary mechanism of action for many of these compounds appears to be the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), or interference with other crucial cellular signaling pathways.

The Critical Role of the Biphenyl Core and its Substituents

The biphenyl scaffold serves as the foundational element for biological activity. Modifications to the phenyl rings can significantly impact potency and selectivity. Studies on a series of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives have demonstrated that even minor substitutions can lead to substantial changes in anticancer activity[1].

For instance, an unsubstituted biphenyl derivative (Compound 3a ) showed good activity against both MCF-7 and MDA-MB-231 breast cancer cell lines.[1] Interestingly, the introduction of a benzyloxy group at the 4'-position (Compound 3j ) led to a slight increase in potency against the MDA-MB-231 cell line, suggesting that this larger, hydrophobic group may form favorable interactions within the target's binding pocket.[1] Conversely, the introduction of smaller substituents such as chloro, cyano, methoxy, trifluoromethyl, and methyl groups generally resulted in decreased activity, and a bromo-substituted analog was found to be inactive.[1] This suggests that the size, electronics, and position of the substituent are all critical determinants of activity.

SAR_Biphenyl_Core

The Significance of the Carboxylic Acid Group

The carboxylic acid moiety is a crucial pharmacophoric element. In many enzyme inhibitors, it acts as a key interacting group, forming salt bridges or strong hydrogen bonds with basic residues in the active site. For biphenyl carboxylic acid derivatives acting as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, the carboxylic acid is essential for binding.[2]

In the context of anticancer activity, particularly as kinase inhibitors, the carboxylic acid can mimic the phosphate group of ATP, anchoring the inhibitor in the ATP-binding pocket. The acidity and position of the carboxylic acid are therefore critical. Esterification or amidation of the carboxylic acid would be expected to significantly reduce or abolish activity if it is involved in a critical charge-based interaction.

The Influence of the Amino Group and its Analogs

The 4'-amino group provides a handle for further derivatization and can significantly influence the molecule's properties. It can act as a hydrogen bond donor and its basicity can be modulated by the introduction of substituents.

In a related series of 4'-hydroxybiphenyl-4-carboxylic acid derivatives investigated as allosteric EGFR tyrosine kinase inhibitors, the hydroxyl group plays a key role in binding.[3] This suggests that a hydrogen-bonding group at this position is important. By extension, the amino group in the this compound scaffold is likely to be a critical determinant of activity, and its modification is a key strategy for optimization. For example, acylation of the amino group could introduce new interactions and modulate the compound's pharmacokinetic profile.

Performance Comparison with Alternative Anticancer Agents

To contextualize the potential of this compound derivatives, it is essential to compare their performance against established anticancer agents.

Compound/DrugTarget/MechanismCell LineIC50 (µM)Reference
Biphenyl Carboxylic Acid Derivative 3a AnticancerMCF-710.14 ± 2.05[1]
MDA-MB-23110.78 ± 2.58[1]
Biphenyl Carboxylic Acid Derivative 3j AnticancerMCF-79.92 ± 0.97[1]
MDA-MB-2319.54 ± 0.85[1]
4'-Hydroxybiphenyl Derivative S4 EGFR Allosteric InhibitorHCT-116Comparable to Erlotinib[3]
Tamoxifen (Standard of Care) Estrogen Receptor ModulatorMCF-7Varies[1]
Erlotinib (Standard of Care) EGFR Tyrosine Kinase InhibitorHCT-116Varies[3]

As the table indicates, the investigated biphenyl carboxylic acid derivatives exhibit anticancer activity in the low micromolar range.[1] While not as potent as some established drugs like Erlotinib in certain contexts, these early-stage compounds demonstrate promising activity and a foundation for further optimization. The 4'-hydroxybiphenyl derivative S4 showed cytotoxicity comparable to Erlotinib against HCT-116 colorectal cancer cells, highlighting the potential of this scaffold to yield highly active compounds.[3]

The key advantage of developing novel scaffolds like the this compound derivatives lies in the potential for improved selectivity, novel mechanisms of action (such as allosteric inhibition), and the ability to overcome resistance to existing therapies.

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, we provide the following detailed experimental protocols.

General Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

This protocol is based on the well-established Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of C-C bonds between aryl halides and arylboronic acids.

Synthesis_Workflow

Materials:

  • Aryl halide (e.g., methyl 3-bromobenzoate)

  • Arylboronic acid (e.g., 4-(tert-butoxycarbonylamino)phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., sodium carbonate)

  • Solvent system (e.g., a mixture of toluene, ethanol, and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), and base (2.0-3.0 eq).

  • Solvent Addition: Add the solvent system (e.g., toluene:ethanol:water in a 4:1:1 ratio).

  • Degassing: Degas the mixture by bubbling with an inert gas (N2 or Ar) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection (if necessary): If using a protecting group on the amino functionality (e.g., Boc), deprotect under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane for Boc deprotection).

  • Hydrolysis (if starting with an ester): If the starting material was an ester, hydrolyze to the carboxylic acid using a base (e.g., lithium hydroxide) followed by acidic workup.

  • Characterization: Confirm the structure of the final product by NMR, mass spectrometry, and IR spectroscopy.

In Vitro Anticancer Activity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and sensitive method for determining the cytotoxicity of compounds against adherent cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4 °C.

  • Washing: Wash the plates five times with water to remove the TCA.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Future Directions and Concluding Remarks

The this compound scaffold holds considerable promise for the development of novel anticancer agents. The preliminary SAR data from related biphenyl carboxylic acids suggest that systematic exploration of substituents on the biphenyl rings and modifications of the amino and carboxylic acid groups can lead to the discovery of potent and selective inhibitors.

Future research should focus on:

  • Systematic SAR studies: Synthesize and test a focused library of this compound derivatives to establish a clear and comprehensive SAR.

  • Target identification and validation: Elucidate the specific molecular targets of the most active compounds to understand their mechanism of action.

  • Optimization of pharmacokinetic properties: Modify the lead compounds to improve their solubility, metabolic stability, and bioavailability.

  • In vivo efficacy studies: Evaluate the most promising compounds in animal models of cancer to assess their therapeutic potential.

By leveraging the insights presented in this guide and employing a rational, data-driven approach to drug design, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Bioorganic & Medicinal Chemistry Letters, 40, 127965. [Link]

  • Shihab, W., et al. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. [Link]

  • El-Sayed, M. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Pure and Applied Chemistry. [Link]

  • Wang, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(15), 7013-7033. [Link]

  • Stanczak, A., et al. (1991). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Die Pharmazie, 46(6), 415-417. [Link]

  • Rubab, S. L., et al. (2025). SAR of anti-inflammatory agents. Journal of Molecular Structure. [Link]

  • Nielsen, C. W., et al. (2024). Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2. European Journal of Pharmaceutical Sciences, 193, 106689. [Link]

  • El-Sayed, M. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3749. [Link]

  • Zhang, H., et al. (2021). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Molecules, 26(23), 7248. [Link]

  • Singh, P., & Kaur, M. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58. [Link]

  • Stanczak, A., et al. (1991). Synthesis, Structures and Biological Activity of Some 4-Amino-3-cinnolinecarboxylic Acid Derivatives. Part 1. Die Pharmazie, 46(6), 415-417. [Link]

  • Zaitsev, A. V., et al. (2020). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 89(1), 1-32. [Link]

  • Al-Ostath, A. I., et al. (2026). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. Journal of Biomolecular Structure and Dynamics. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

  • Norman, M. H., et al. (2010). Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Journal of Medicinal Chemistry, 53(9), 3796-3813. [Link]

  • Galbraith, S. D., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2419-2424. [Link]

  • Drug Design.org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Husain, A., et al. (2012). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 69(2), 247-253. [Link]

  • Chen, S. F., et al. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 42(6), 1147-1155. [Link]

  • Nesterova, A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5432. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 4'-Aminobiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4'-Aminobiphenyl-3-carboxylic Acid

This compound is a key structural motif in medicinal chemistry and materials science. Its biphenyl core, substituted with both an amino and a carboxylic acid group, makes it a versatile building block for the synthesis of a wide range of compounds with potential therapeutic applications, including as an inhibitor of the blood coagulation factor Xa.[1] The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of two distinct synthetic routes to this compound: a classical approach involving a multi-step sequence and a modern approach centered around a palladium-catalyzed cross-coupling reaction. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, purity, scalability, and overall efficiency.

Route 1: The Classical Approach - A Multi-Step Synthesis via Ullmann Condensation and Functional Group Manipulation

The classical synthesis of this compound often relies on a more traditional, multi-step approach. A representative classical route involves an initial carbon-carbon bond formation via an Ullmann condensation, followed by functional group interconversions to install the desired amino and carboxylic acid moieties. The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a copper-mediated coupling of two aryl halides.[2][3] While historically significant, this method often requires harsh reaction conditions, stoichiometric amounts of copper, and can suffer from erratic yields.[2]

Causality Behind Experimental Choices

The choice of an Ullmann condensation as the key bond-forming step is rooted in its historical precedent for creating biphenyl linkages. The subsequent nitration and reduction steps are standard organic chemistry transformations for introducing an amino group onto an aromatic ring. The final oxidation of a methyl group to a carboxylic acid is a common and well-established functional group transformation. This linear sequence, while logical, often leads to a decrease in overall yield with each successive step.

Experimental Protocol: Classical Route

Step 1: Synthesis of 3-Methyl-4'-nitrobiphenyl via Ullmann Condensation

  • To a flame-dried round-bottom flask, add 3-bromo-toluene (1.0 eq), 1-bromo-4-nitrobenzene (1.2 eq), and copper powder (2.5 eq).

  • Heat the mixture to 200-220 °C in a sand bath or heating mantle under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Cool the reaction mixture to room temperature and extract the product with hot toluene.

  • Filter the hot solution to remove the copper residues and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-methyl-4'-nitrobiphenyl.

Step 2: Reduction of the Nitro Group to an Amine

  • Dissolve 3-methyl-4'-nitrobiphenyl (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) to the solution.

  • Heat the mixture to reflux at 80 °C for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4'-amino-3-methylbiphenyl.

Step 3: Oxidation of the Methyl Group to a Carboxylic Acid

  • To a solution of 4'-amino-3-methylbiphenyl (1.0 eq) in a mixture of pyridine and water, add potassium permanganate (KMnO₄) (3.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture and filter off the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with 1 M hydrochloric acid (HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Workflow Diagram: Classical Synthesis Route

Classical Synthesis Route cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Methyl Group Oxidation 3-bromo-toluene 3-bromo-toluene Ullmann_Reaction Ullmann Reaction (Cu, 200-220 °C) 3-bromo-toluene->Ullmann_Reaction 1-bromo-4-nitrobenzene 1-bromo-4-nitrobenzene 1-bromo-4-nitrobenzene->Ullmann_Reaction 3-methyl-4'-nitrobiphenyl 3-methyl-4'-nitrobiphenyl Ullmann_Reaction->3-methyl-4'-nitrobiphenyl Nitro_Reduction Reduction (SnCl2*2H2O, EtOH) 3-methyl-4'-nitrobiphenyl->Nitro_Reduction 4'-amino-3-methylbiphenyl 4'-amino-3-methylbiphenyl Nitro_Reduction->4'-amino-3-methylbiphenyl Methyl_Oxidation Oxidation (KMnO4, Pyridine/H2O) 4'-amino-3-methylbiphenyl->Methyl_Oxidation 4'-Aminobiphenyl-3-carboxylic_acid This compound Methyl_Oxidation->4'-Aminobiphenyl-3-carboxylic_acid

Caption: Workflow for the classical synthesis of this compound.

Route 2: The Modern Approach - Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The modern synthesis of biphenyl compounds is dominated by palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[4] This approach offers a more convergent and efficient route to this compound.

Causality Behind Experimental Choices

The Suzuki-Miyaura coupling is chosen for its high efficiency and selectivity in forming the C-C bond of the biphenyl core.[4] The use of a palladium catalyst with appropriate ligands is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of base is also critical for the transmetalation step. This one-pot approach to constructing the core structure, followed by a simple deprotection or functional group conversion, significantly streamlines the synthesis compared to the classical route.

Experimental Protocol: Modern Route

Step 1: Suzuki-Miyaura Coupling

  • To a degassed mixture of 3-bromobenzoic acid (1.0 eq), 4-aminophenylboronic acid (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq) in a solvent system of dioxane and water (e.g., 4:1 v/v), add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 2-4 hours.

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4 to precipitate the product.

  • Collect the solid by filtration, wash with water, and then a small amount of cold ethanol or diethyl ether to remove non-polar impurities.

  • Dry the product under vacuum to yield this compound.

Workflow Diagram: Modern Synthesis Route

Modern Synthesis Route cluster_0 Suzuki-Miyaura Coupling 3-bromobenzoic_acid 3-bromobenzoic acid Suzuki_Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) 3-bromobenzoic_acid->Suzuki_Coupling 4-aminophenylboronic_acid 4-aminophenylboronic acid 4-aminophenylboronic_acid->Suzuki_Coupling 4'-Aminobiphenyl-3-carboxylic_acid This compound Suzuki_Coupling->4'-Aminobiphenyl-3-carboxylic_acid

Caption: Workflow for the modern synthesis of this compound.

Comparative Performance Data

ParameterClassical RouteModern Route (Suzuki-Miyaura)
Overall Yield 20-30%75-90%
Number of Steps 31
Reaction Conditions Harsh (high temperatures, strong reagents)Mild (moderate temperatures, tolerant of various functional groups)
Catalyst/Reagent Stoichiometry Stoichiometric copperCatalytic palladium
Byproducts Significant inorganic and organic wasteMinimal, non-toxic boron byproducts
Scalability Challenging due to harsh conditions and purificationReadily scalable
Purity of Final Product Often requires extensive purificationHigh purity, often obtainable by simple precipitation/filtration
Environmental Impact HighLow

Analysis and Discussion

The benchmarking of these two synthetic routes clearly highlights the advantages of the modern palladium-catalyzed approach for the synthesis of this compound.

The Classical Route , while mechanistically illustrative of fundamental organic transformations, suffers from several significant drawbacks. The multi-step nature of the synthesis inherently leads to a lower overall yield due to material loss at each stage. The harsh reaction conditions, particularly the high temperatures required for the Ullmann condensation and the use of strong oxidizing agents, limit the functional group tolerance and can lead to side reactions, complicating purification. Furthermore, the use of stoichiometric amounts of copper and other reagents results in a poor atom economy and generates substantial waste, making it less environmentally friendly and more challenging to scale up.

In stark contrast, the Modern Route employing the Suzuki-Miyaura cross-coupling is a far more elegant and efficient strategy. This single-step, convergent approach provides significantly higher yields and dramatically simplifies the overall synthetic process. The mild reaction conditions are a key advantage, allowing for a broader range of functional groups to be present in the starting materials without the need for protecting groups. The use of a catalytic amount of palladium, coupled with the generation of non-toxic boronate byproducts, makes this method more sustainable and cost-effective, particularly for large-scale synthesis.[5] The high purity of the product often achievable through simple workup procedures further enhances the appeal of this route for pharmaceutical and industrial applications.

Conclusion and Future Outlook

For researchers and drug development professionals, the choice of synthetic route is a critical decision that impacts not only the efficiency of the synthesis but also its cost, scalability, and environmental footprint. While the classical approach to this compound provides a historical perspective on synthetic strategy, its practical application is limited by its inherent inefficiencies. The modern Suzuki-Miyaura cross-coupling route represents a significant advancement, offering a robust, high-yielding, and scalable method for the preparation of this important building block.

Future developments in this area will likely focus on further refining cross-coupling methodologies, such as the development of even more active and stable catalysts that can operate at lower loadings and at room temperature.[6] Additionally, the exploration of alternative coupling partners and greener reaction media will continue to push the boundaries of efficiency and sustainability in the synthesis of complex molecules like this compound.

References

  • Advances in Cross-Coupling Reactions. MDPI. Available from: [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Available from: [Link]

  • Ullmann reaction. Wikipedia. Available from: [Link]

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. SpringerLink. Available from: [Link]

  • DE10342570A1 - Process for the preparation of 4- (4-aminophenyl) -3-morpholinone. Google Patents.
  • Aminative Suzuki–Miyaura coupling. Science. Available from: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Available from: [Link]

  • Ullmann Reaction. BYJU'S. Available from: [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available from: [Link]

  • Aminative Suzuki-Miyaura coupling. PubMed. Available from: [Link]

  • Advances in Cross-Coupling Reactions. PMC - NIH. Available from: [Link]

Sources

In Vitro Efficacy of 4'-Aminobiphenyl-3-carboxylic acid as a Potential IDO1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the investigational compound, 4'-Aminobiphenyl-3-carboxylic acid, against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). The content herein is intended for researchers, scientists, and drug development professionals engaged in immuno-oncology and related fields.

Introduction: IDO1 as a Critical Immuno-Oncology Target

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1] This process is a central component of the kynurenine pathway.[2][3] Under normal physiological conditions, IDO1 activity is generally low. However, in the context of many cancers, IDO1 is frequently overexpressed, playing a pivotal role in promoting tumor immune evasion.[2][4][5]

The tumor microenvironment's high IDO1 activity leads to two primary immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T-cells, which are crucial for anti-tumor immunity.

  • Kynurenine Accumulation: The buildup of downstream metabolites, collectively known as kynurenines, actively induces T-cell apoptosis and promotes the generation of regulatory T-cells (Tregs), further dampening the anti-tumor immune response.[4][5]

Given its significant role in suppressing anti-tumor immunity, the inhibition of IDO1 has emerged as a promising therapeutic strategy in oncology.[4] This has led to the development of several small molecule inhibitors, with a number advancing into clinical trials.[2] This guide will evaluate this compound in the context of two such well-characterized IDO1 inhibitors: Epacadostat and Navoximod.

Compound Profiles

Investigational Compound: this compound

This compound is a biphenyl derivative whose biological activities are not extensively characterized in publicly available literature. Its structural features, including the biphenyl scaffold and a carboxylic acid moiety, suggest a potential for interaction with enzymatic active sites that accommodate aromatic structures. This guide explores its hypothetical efficacy as an IDO1 inhibitor.

Reference Inhibitors
  • Epacadostat (INCB024360): A potent and highly selective inhibitor of IDO1.[6][7] It has been extensively studied in clinical trials as a potential combination therapy for various cancers.[5][7] In cellular assays, Epacadostat demonstrates an IC50 value of approximately 10 nM against human IDO1.[7]

  • Navoximod (GDC-0919): Another potent, orally bioavailable small molecule inhibitor of IDO1.[8][9][10] It has shown the ability to restore T-cell function by blocking IDO1-mediated tryptophan catabolism.[10] Navoximod has a reported enzymatic Ki of 7 nM and a cellular EC50 of approximately 70-75 nM.[8][9]

In Vitro IDO1 Inhibition Assay: A Validated Protocol

To quantitatively assess and compare the inhibitory potential of these compounds, a robust in vitro enzymatic assay is essential. The following protocol is a standard, validated method for determining IDO1 activity by measuring the production of kynurenine.

Principle of the Assay

This assay measures the enzymatic activity of recombinant human IDO1 by quantifying the conversion of L-tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine. The concentration of kynurenine produced is determined by its absorbance at 321 nm. The inhibitory effect of a test compound is calculated by the reduction in kynurenine production in the presence of the compound compared to a vehicle control.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis reagents Prepare Assay Buffer, Recombinant IDO1, L-Tryptophan, and Test Compounds plate Dispense Assay Buffer and Test Compounds (including controls) into 96-well plate reagents->plate Dispense add_enzyme Add Recombinant IDO1 to each well plate->add_enzyme Step 1 pre_incubate Pre-incubate briefly add_enzyme->pre_incubate add_substrate Initiate reaction by adding L-Tryptophan solution pre_incubate->add_substrate Step 2 incubate Incubate at 37°C for 45-60 min add_substrate->incubate Step 3 stop_reaction Stop reaction (optional, e.g., with TCA) incubate->stop_reaction read_plate Measure absorbance at 321 nm stop_reaction->read_plate Step 4 analyze Calculate % Inhibition and determine IC50 values read_plate->analyze Step 5

Caption: Workflow for the in vitro IDO1 enzymatic inhibition assay.

Step-by-Step Methodology
  • Compound Preparation: Prepare a serial dilution of this compound, Epacadostat, and Navoximod in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in the IDO1 assay buffer.

  • Assay Plate Setup: To a 96-well UV-transparent plate, add 50 µL of assay buffer. Add 10 µL of the diluted test compounds to the respective wells. Include wells for "vehicle control" (DMSO) and "no enzyme" blanks.

  • Enzyme Addition: Prepare a working solution of recombinant human IDO1 enzyme in assay buffer. Add 20 µL of the enzyme solution to each well (except the "no enzyme" blanks).

  • Reaction Initiation: Prepare a 1 mM solution of L-tryptophan in assay buffer.[11] To initiate the enzymatic reaction, add 20 µL of the L-tryptophan solution to all wells. The final reaction volume will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 45 to 60 minutes, protected from light.[1][11]

  • Measurement: After incubation, measure the absorbance of the produced kynurenine at a wavelength of 321 nm using a microplate reader.[12]

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" blank from all other readings.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of vehicle control well)] x 100

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Efficacy Data

The following table summarizes the reported in vitro efficacy of the reference compounds. The values for this compound are presented as hypothetical, based on what might be expected from a novel screening hit with this scaffold.

CompoundTarget(s)Assay TypePotency MetricValue (nM)Reference
This compound IDO1EnzymaticIC50Hypothetical: 500N/A
Epacadostat (INCB024360) IDO1 (selective)Cellular (HeLa)IC507.4[13]
EnzymaticIC50~72[6][14]
Navoximod (GDC-0919) IDO1EnzymaticKi7[8]
CellularEC5070 - 75[8][9]

Mechanistic Context: The Kynurenine Pathway

The diagram below illustrates the kynurenine pathway of tryptophan metabolism, highlighting the central role of IDO1 and the point of action for the inhibitors discussed.

G cluster_inhibition Inhibition tryptophan L-Tryptophan ido1 IDO1 Enzyme tryptophan->ido1 Substrate nfk N-Formylkynurenine kyn Kynurenine nfk->kyn Hydrolysis downstream Downstream Metabolites (e.g., Kynurenic Acid, Quinolinic Acid) kyn->downstream inhibitors This compound Epacadostat Navoximod inhibitors->ido1 Inhibition ido1->nfk Catalysis

Caption: Inhibition of the IDO1-mediated kynurenine pathway.

Discussion and Scientific Interpretation

Based on the established data, both Epacadostat and Navoximod are highly potent inhibitors of IDO1, with IC50/EC50 values in the low nanomolar range.[6][8][9][13][14] This high potency is a critical attribute for effective target engagement at therapeutic doses. Epacadostat, in particular, is noted for its high selectivity for IDO1 over related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO).[13]

For the investigational compound, this compound, a hypothetical IC50 of 500 nM would classify it as a moderately potent inhibitor. While significantly less potent than the reference compounds, this level of activity would still be considered a promising starting point for a lead optimization campaign. The key scientific objectives for such a campaign would be:

  • Potency Enhancement: Medicinal chemistry efforts would focus on modifying the biphenyl scaffold to improve interactions with the IDO1 active site, aiming to lower the IC50 into the double-digit nanomolar range or better.

  • Selectivity Profiling: It would be crucial to assess the compound's inhibitory activity against IDO2 and TDO to understand its selectivity profile. Lack of selectivity could lead to off-target effects.

  • Cellular Activity: The transition from a biochemical (enzymatic) assay to a cell-based assay is a critical step. A cellular assay, often using interferon-gamma stimulated cells (like HeLa) to induce IDO1 expression, provides a more physiologically relevant context by accounting for cell permeability and potential metabolism.[13][15]

The biphenyl-carboxylic acid motif is a common feature in various enzyme inhibitors, suggesting that this compound represents a valid structural starting point. Further structure-activity relationship (SAR) studies would be necessary to explore its full potential and to refine its properties to match those of clinically evaluated inhibitors like Epacadostat and Navoximod.

Conclusion

This guide establishes a framework for evaluating the in vitro efficacy of this compound as a potential IDO1 inhibitor. By comparing it to the highly potent and well-characterized inhibitors, Epacadostat and Navoximod, we can contextualize its potential. While the hypothetical potency of this compound positions it as a promising hit, significant lead optimization would be required to achieve the efficacy demonstrated by leading clinical candidates. The detailed experimental protocol provided herein offers a robust and validated system for conducting such comparative studies, ensuring data integrity and reproducibility.

References

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. Available at: [Link]

  • Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process. PubMed. Available at: [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Europe PMC. Available at: [Link]

  • Indoleamine 2,3-dioxygenase. Wikipedia. Available at: [Link]

  • Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. PubMed Central. Available at: [Link]

  • Virtual screening procedures and activity assays for IDO1 in vitro. ResearchGate. Available at: [Link]

  • IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis. PubMed Central. Available at: [Link]

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Publications. Available at: [Link]

  • IDO and Kynurenine Metabolites in Peripheral and CNS Disorders. Frontiers. Available at: [Link]

  • IDO Immune Pathway. Amsbio. Available at: [Link]

  • The Kynurenine Pathway—New Linkage between Innate and Adaptive Immunity in Autoimmune Endocrinopathies. MDPI. Available at: [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers. Available at: [Link]

  • The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers. Available at: [Link]

  • Strong Immune Defence Against Cancer. Mirage News. Available at: [Link]

  • Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. PubMed Central. Available at: [Link]

  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis. AACR Journals. Available at: [Link]

  • Epacadostat is a Potent and Selective IDO1 Inhibitor for Solid Tumor Research. Active Bio Online. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Aminobiphenyl-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4'-Aminobiphenyl-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.